molecular formula C5H6N2O2S B1270720 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid CAS No. 688064-14-4

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1270720
CAS No.: 688064-14-4
M. Wt: 158.18 g/mol
InChI Key: BAANOAVDEBKXEY-UHFFFAOYSA-N
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Description

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAANOAVDEBKXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363774
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688064-14-4
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis Pathway

The overall synthetic route is illustrated in the diagram below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate + Thiourea (Hantzsch Synthesis) Thiourea Thiourea This compound This compound Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate->this compound Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This procedure is adapted from the general principles of Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, to precipitate the free amine. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester intermediate.

  • Reaction Setup: Suspend ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid, such as hydrochloric acid, to a pH of approximately 3-4.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to obtain this compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Characterization Workflow

The general workflow for the characterization of the synthesized compound is outlined below.

Characterization_Workflow Synthesized Compound Synthesized Compound Melting Point Melting Point Synthesized Compound->Melting Point Physical Property FTIR Spectroscopy FTIR Spectroscopy Synthesized Compound->FTIR Spectroscopy Functional Groups NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Purity Assessment

Caption: Experimental workflow for the characterization of the final product.

Experimental Protocols for Characterization
  • Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus.

  • FTIR Spectroscopy: An infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

Data Presentation

The following table summarizes the key physicochemical and spectral data for this compound.

ParameterValue
Molecular Formula C₅H₆N₂O₂S[1]
Molecular Weight 158.18 g/mol [1]
CAS Number 67899-00-7[1]
Appearance Off-white to pale yellow solid
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆) δ (ppm): ~2.4 (s, 3H, CH₃), ~7.5 (s, 2H, NH₂), ~12.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆) δ (ppm): ~12 (CH₃), ~115 (C4), ~145 (C5), ~165 (C=O), ~170 (C2)
FTIR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch), ~1620 (N-H bend), ~1550 (C=N stretch)
Mass Spec (ESI-MS) m/z: 159.02 [M+H]⁺, 157.01 [M-H]⁻

Note: NMR and some other spectral data are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the aminothiazole class, a scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its closely related derivatives are summarized below. It is important to note that experimental data for the specific title compound is limited, and some values are predicted or extrapolated from related structures.

Table 1: Physicochemical Data of this compound and its Methyl Ester

PropertyThis compoundMethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Molecular Formula C₅H₆N₂O₂SC₆H₈N₂O₂S
Molecular Weight 158.18 g/mol 172.20 g/mol
Melting Point Data not available165–168 °C[1]
Boiling Point Predicted: 301.3±22.0 °CData not available
pKa Data not availablePredicted: 2.94±0.10
Solubility Data not availableData not available
Appearance Pale yellow powder[1]Data not available

Note: The solubility of the related compound, 2-amino-5-methylthiazole, has been studied in various organic solvents, with solubility increasing with temperature. The order of mole fraction solubility is as follows: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane. While this provides some indication, the carboxylic acid functional group in the target compound will significantly influence its solubility profile, likely increasing its polarity and solubility in polar solvents.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its corresponding methyl ester, methyl 2-amino-5-methylthiazole-4-carboxylate.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Methyl Ester cluster_hydrolysis Hydrolysis Reactants α-halo-β-ketoester + Thiourea Hantzsch Hantzsch Thiazole Synthesis Reactants->Hantzsch Reaction Ester Methyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate Hantzsch->Ester Product Ester_hydrolysis Methyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate Base Base (e.g., NaOH) Ester_hydrolysis->Base Step 1 Acidification Acidification (e.g., HCl) Base->Acidification Step 2 Product 2-amino-5-methyl-1,3-thiazole- 4-carboxylic acid Acidification->Product

Caption: General synthesis workflow for this compound.

Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: A mixture of an α-halo-β-ketoester (e.g., a halogenated derivative of methyl acetoacetate) and thiourea are reacted in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction is typically carried out at reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield methyl 2-amino-5-methylthiazole-4-carboxylate as a pale yellow powder.[1]

Hydrolysis to this compound

Protocol:

  • Hydrolysis: The methyl ester is dissolved in a suitable solvent, and an aqueous solution of a base, such as sodium hydroxide, is added. The mixture is heated to facilitate the hydrolysis of the ester.

  • Acidification: After the reaction is complete, the solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to a pH of 3-4.

  • Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectral Data

Table 2: Spectral Data for Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

SpectrumKey Peaks/Shifts
¹H NMR (DMSO-d₆)δ 7.65 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃)[1]
¹³C NMR (DMSO-d₆)δ 167.5, 164.3, 137.1, 135.2, 52.1, 12.7[1]
FT-IR (cm⁻¹)3433 (NH stretch, amine), 1688 (C=O stretch, conjugated ester)[1]
Mass Spectrum FTMS-ESI (M+H)⁺ calculated: 173.0385, found: 173.0379[1]

Biological Activity

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Various derivatives of 2-aminothiazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains. The specific antimicrobial activity of this compound has not been extensively reported, but related structures suggest potential in this area.

Anticancer Activity

Derivatives of 2-aminothiazole-4-carboxylic acid have been investigated as potential anticancer agents. For instance, certain derivatives have shown antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Logical Relationship of Thiazole Derivatives in Drug Discovery

G Thiazole Thiazole Core Aminothiazole 2-Aminothiazole Scaffold Thiazole->Aminothiazole Functionalization CarboxylicAcid 2-Amino-5-methyl-1,3-thiazole- 4-carboxylic acid Aminothiazole->CarboxylicAcid Specific Example Derivatives Derivatives (Amides, Esters, etc.) CarboxylicAcid->Derivatives Derivatization Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity Derivatives->Anticancer

Caption: The central role of the thiazole core in developing bioactive compounds.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, the information available for its derivatives highlights the promise of the 2-aminothiazole scaffold in drug discovery. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in the development of new therapeutic agents. This guide serves as a foundational resource to aid in these future investigations.

References

Spectral Analysis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

¹H NMR Spectral Data

The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR spectral data for a key derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, in deuterated chloroform (CDCl₃).

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
thiazole-2-NH₂7.69broad singlet-2H
CH₂ (ethyl ester)4.13quartet-2H
thiazole-4-CH₃2.36singlet-3H
CH₃ (ethyl ester)1.19singlet-3H

Table 1: ¹H NMR spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃ at 400 MHz.[1]

In a different solvent, dimethyl sulfoxide (DMSO-d₆), the chemical shifts for a similar 2-aminothiazole derivative were observed at δH 7.72 (s, 2H, NH₂), 4.14 (q, J = 6.00 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, CH₃), and 1.22 (t, J = 6.21 Hz, 3H, CH₂CH₃) ppm.[2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The table below presents the ¹³C NMR data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃.

Assignment Chemical Shift (δ, ppm)
thiazole-2-C170.21
C=O (ester)161.95
thiazole-5-C159.34
thiazole-4-C107.34
O-CH₂ (ethyl ester)59.72
thiazole-4-CH₃17.12
CH₃ (ethyl ester)14.32

Table 2: ¹³C NMR spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃ at 400 MHz.[1]

For comparison, the ¹³C NMR data for a related derivative in DMSO-d₆ showed signals at δC 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, and 14.7 (CH₃) ppm.[2]

Experimental Protocols

The NMR spectra were recorded on a Bruker DRX-400 or a similar 300 MHz or 500 MHz spectrometer.[2] Samples were dissolved in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[1][2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Structural Assignment and Data Interpretation

The following diagram illustrates the correlation between the chemical structure of ethyl 2-amino-4-methylthiazole-5-carboxylate and its ¹H and ¹³C NMR chemical shifts.

NMR signal assignments for the ethyl ester derivative.

The chemical shifts are consistent with the proposed structure. The downfield chemical shift of the amino protons is typical for amines attached to a heterocyclic ring. The methyl group on the thiazole ring appears as a singlet, as expected. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, although in this reported spectrum, the methyl of the ethyl group is a singlet. The aromatic carbons of the thiazole ring and the carbonyl carbon of the ester appear at the expected downfield positions in the ¹³C NMR spectrum.

References

Mass Spectrometry Analysis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for drug development, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this and related compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including sample preparation, analytical instrumentation, and data interpretation.

Molecular Structure and Properties
  • Chemical Formula: C₅H₆N₂O₂S

  • Molecular Weight: 158.18 g/mol

  • Key Structural Features: A thiazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. These functional groups are the primary sites for ionization and fragmentation in mass spectrometry.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to minimize matrix effects and ensure accurate and reproducible results.[1][2][3] The choice of method depends on the sample matrix (e.g., plasma, urine, reaction mixture).

a) For Biological Matrices (Plasma, Urine):

A common approach for small molecules in biological fluids is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4][5]

  • Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of a cold organic solvent such as acetonitrile or methanol to precipitate proteins.[6][7][8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for further purification or direct injection.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte using a methanol solution containing a small percentage of acid (e.g., 0.1% formic acid).[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

b) For Chemical Reaction Mixtures:

  • Dilution: For relatively clean samples, a simple "dilute and shoot" approach is often sufficient.[1]

    • Dilute the reaction mixture with the initial mobile phase (e.g., 1:100 or 1:1000) to a final concentration within the linear range of the instrument (typically in the µg/mL to ng/mL range).[9]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides the necessary selectivity and sensitivity for the analysis of this compound.[4][5][6]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. For this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.[5][6][7][8][10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Elution A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, followed by a re-equilibration step.[6][7][8]
Flow Rate 0.2 - 0.4 mL/min for a 2.1 mm ID column
Column Temperature 25-40 °C
Injection Volume 1-10 µL
Mass Spectrometer Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode is generally preferred for compounds with amino groups.[10]
Ion Source Parameters Capillary Voltage: 3-4 kV; Source Temperature: 120-150 °C; Desolvation Gas Flow and Temperature should be optimized for the specific instrument.
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Data Presentation and Interpretation

Predicted Mass-to-Charge Ratios (m/z)

In positive ion ESI, the molecule is expected to be protonated, primarily on the amino group or the thiazole nitrogen, forming the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion will generate characteristic product ions.

Table 2: Predicted m/z Values for Precursor and Product Ions

Ion DescriptionProposed FragmentationPredicted m/z
Precursor Ion [M+H]⁺159.0
Product Ion 1 Loss of water ([M+H - H₂O]⁺) from the carboxylic acid141.0
Product Ion 2 Loss of carbon dioxide ([M+H - CO₂]⁺) from the carboxylic acid115.0
Product Ion 3 Loss of the entire carboxyl group ([M+H - COOH]⁺)114.0
Product Ion 4 Loss of ammonia ([M+H - NH₃]⁺) from the amino group142.0

Note: These m/z values are nominal masses. High-resolution mass spectrometry would provide more precise mass measurements.

Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through the neutral loss of small molecules from its functional groups. The carboxylic acid group can readily lose water (18 Da) or carbon dioxide (44 Da). The amino group can be lost as ammonia (17 Da). Cleavage of the thiazole ring itself is also possible, leading to further fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Precipitation Protein Precipitation (if applicable) Sample->Precipitation Dilution Dilution & Filtration Sample->Dilution SPE Solid-Phase Extraction (SPE) Precipitation->SPE SPE->Dilution LC Liquid Chromatography (Separation) Dilution->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition & Processing MS2->Data

A generalized workflow for the LC-MS/MS analysis.
Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated molecule.

fragmentation_pathway cluster_fragments Product Ions M [M+H]⁺ m/z = 159.0 F1 [M+H - H₂O]⁺ m/z = 141.0 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z = 115.0 M->F2 - CO₂ F3 [M+H - NH₃]⁺ m/z = 142.0 M->F3 - NH₃

Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS with electrospray ionization, provides a robust and sensitive method for its detection and quantification. The predictable fragmentation pattern, characterized by neutral losses from the carboxylic acid and amino functional groups, allows for confident identification. The experimental protocols outlined in this guide can be adapted to various research and development needs, from metabolic studies to chemical synthesis monitoring. Proper sample preparation and optimization of LC and MS parameters are key to achieving high-quality, reliable data.

References

The Crystalline Architecture of 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and structural determination, and visualizes relevant biological pathways and experimental workflows.

Core Crystallographic Data

The determination of the three-dimensional atomic arrangement in a crystal lattice is paramount to understanding the structure-activity relationships of pharmacologically active molecules. X-ray crystallography has been instrumental in elucidating the precise molecular geometry, conformation, and intermolecular interactions of this compound derivatives. Below is a summary of crystallographic data for a representative derivative.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2,4-Dimethyl-1,3-thiazole-5-carboxylic acidC₆H₇NO₂SMonoclinicP2₁/c8.5421(3)6.9852(2)12.8963(4)90108.834(1)90727.85(4)4

Data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, a closely related structure, is presented here to illustrate typical crystallographic parameters for this class of compounds.[1]

Experimental Protocols

The synthesis and crystallographic analysis of these thiazole derivatives involve a series of precise laboratory procedures.

Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

A common synthetic route to 2-substituted amino-4-methyl-5-carboxylate thiazole derivatives involves a one-pot reaction.[2] This method is efficient and simplifies the otherwise tedious two-step process of bromination and cyclization.[2]

Workflow for Synthesis

G acetoacetate Acetoacetate reaction_mix Reaction Mixture acetoacetate->reaction_mix nbs N-Bromosuccinimide nbs->reaction_mix solvent Water and Tetrahydrofuran solvent->reaction_mix intermediate Bromo-intermediate (in situ) heating Water Bath Heating intermediate->heating thiourea N-monosubstituted thiourea derivative thiourea->intermediate reaction_mix->intermediate Heating product_salt 2-substituted amino-4-methyl -5-carboxylate thiazole salt heating->product_salt basification Basification (Ammonia) product_salt->basification final_product Purified Target Compound basification->final_product G synthesis Compound Synthesis crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structural Validation and Analysis structure_refinement->validation G thiazole 2-Aminothiazole-4- carboxylate Derivative mtFabH mtFabH (β-ketoacyl-ACP synthase) thiazole->mtFabH Inhibits FAS Fatty Acid Biosynthesis mtFabH->FAS Catalyzes bacterial_death Inhibition of Bacterial Growth / Bacterial Death mtFabH->bacterial_death FAS->bacterial_death Essential for

References

Tautomerism in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development. The 2-aminothiazole moiety, a privileged structure in medicinal chemistry, is known to exhibit amino-imino tautomerism. This guide provides a comprehensive technical overview of the tautomeric behavior of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. By synthesizing data from experimental and computational studies on closely related analogs, this document outlines the predominant tautomeric forms, the methodologies to characterize them, and the implications for molecular properties and interactions.

Introduction to Tautomerism in 2-Aminothiazoles

The 2-aminothiazole ring system can exist in two primary tautomeric forms: the amino form and the imino form. This equilibrium is influenced by various factors including substitution patterns, solvent polarity, pH, and temperature. The amino tautomer is generally considered to be the more stable form for 2-aminothiazole and its simple derivatives in aqueous solutions, a stability attributed to the aromaticity of the thiazole ring.[1] The tautomeric state of a molecule can significantly impact its physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its application in drug design.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom. Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms. The key tautomers are depicted below:

Caption: Prototropic tautomerism in this compound.

Computational and Spectroscopic Characterization

Computational Studies: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. Studies on the closely related 2-amino-4-methylthiazole have shown the amino tautomer to be the most stable form.[2] The calculated relative energies provide a quantitative measure of the tautomeric preference.

Table 1: Calculated Relative Energies of 2-amino-4-methylthiazole Tautomers

TautomerRelative Energy (ΔE) (kJ/mol)Relative Zero-Point Corrected Energy (ΔEZPE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)
Amino (AMT1)0.000.000.00
Imino (AMT2)25.323.524.8

Data adapted from a DFT study on 2-amino-4-methylthiazole at the B3LYP/6-311++G(3df,3pd) level of theory.[2]

These computational findings strongly suggest that the amino form of this compound will also be the predominant tautomer in the gas phase and non-polar solvents.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying tautomeric equilibria in solution.[3] The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus can be used to distinguish between tautomers. For many tautomeric systems, the rate of interconversion is fast on the NMR timescale, resulting in a single set of averaged signals. However, by using low-temperature NMR or by analyzing changes in chemical shifts with solvent, it is often possible to deduce the position of the equilibrium.

Table 2: Characteristic Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 2-Aminothiazole Derivatives

TautomerNucleusPredicted Chemical Shift (ppm)Notes
AminoC2~168-172More shielded due to sp² hybridization of the exocyclic nitrogen.
IminoC2~175-180More deshielded due to the imino C=N bond.
AminoC4~105-115Aromatic character.
IminoC4~110-120Olefinic character.
AminoNH₂Broad singlet, variablePosition is solvent and concentration dependent.
Imino=NHBroad singlet, variablePosition is solvent and concentration dependent.

Predicted chemical shifts are based on data from various 2-aminothiazole derivatives.[4][5]

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[6] The position of the equilibrium can be quantitatively assessed by comparing the spectrum of the compound of interest with those of "fixed" derivatives, where the tautomerism is blocked by substitution (e.g., N,N-dimethylamino for the amino form).

Table 3: Expected UV-Vis Absorption Maxima for 2-Aminothiazole Tautomers

TautomerExpected λmax (nm)Chromophore
AminoShorter wavelengthAromatic thiazole ring
IminoLonger wavelengthExtended conjugation of the imino system

General trends observed for 2-aminothiazole derivatives.

Experimental Protocols

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the tautomeric ratio of this compound in different solvents.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃).

  • ¹H and ¹³C NMR Acquisition:

    • Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) in ¹H NMR experiments (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis:

    • Identify and assign the signals corresponding to each tautomer. If separate signals are not observed due to rapid exchange, analyze the chemical shifts of key reporter signals (e.g., C2, C4, C5-CH₃) for changes that correlate with solvent polarity.

    • If distinct signals are present, calculate the tautomeric ratio by integrating the signals corresponding to each tautomer. The equilibrium constant (KT) can be calculated as the ratio of the integrals of the imino to the amino form.

  • Variable Temperature NMR (Optional):

    • Record ¹H NMR spectra at a range of temperatures (e.g., from 220 K to 320 K) to investigate the thermodynamics of the tautomeric equilibrium and potentially resolve separate signals at lower temperatures.

UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of this compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of different polarities (e.g., ethanol, acetonitrile, cyclohexane).

  • UV-Vis Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the absorption maxima (λmax) and the overall shape of the spectra. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

    • For a quantitative analysis, the molar absorptivities (ε) of the pure tautomers are required. These can be estimated from the spectra of "fixed" derivatives. The equilibrium constant (KT) can then be determined using the following equation: KT = ([Imino]/[Amino]) = (εAmino - εobs) / (εobs - εImino) where εobs is the observed molar absorptivity of the sample at a specific wavelength.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the study of tautomerism and a typical experimental workflow.

Tautomerism_Logic Tautomers Tautomeric Forms (Amino vs. Imino) Properties Physicochemical Properties (pKa, Lipophilicity, H-bonding) Tautomers->Properties determines Activity Biological Activity (Receptor Binding, PK/PD) Properties->Activity influences Factors Influencing Factors (Solvent, pH, Substituents) Factors->Tautomers shifts equilibrium

Caption: Logical relationships in tautomerism studies.

Experimental_Workflow start Compound Synthesis (this compound) comp_calc Computational Analysis (DFT) - Relative tautomer energies - Spectroscopic predictions start->comp_calc exp_analysis Experimental Analysis start->exp_analysis data_int Data Integration & Tautomer Ratio Determination comp_calc->data_int nmr NMR Spectroscopy - Solvent effects - Variable temperature exp_analysis->nmr uv_vis UV-Vis Spectroscopy - Solvent effects exp_analysis->uv_vis nmr->data_int uv_vis->data_int conclusion Conclusion on Predominant Tautomer and Equilibrium data_int->conclusion

Caption: Experimental workflow for tautomerism investigation.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical characterization. Based on computational and spectroscopic data from closely related analogs, the amino tautomer is predicted to be the most stable and predominant form, particularly in less polar environments. The presence of the carboxylic acid group may lead to the formation of zwitterionic species in polar, protic solvents. A comprehensive investigation utilizing a combination of computational modeling, NMR, and UV-Vis spectroscopy, as outlined in this guide, is necessary to fully elucidate the tautomeric landscape of this molecule. Such an understanding is paramount for the rational design and development of new therapeutic agents based on this scaffold.

References

Biological activity screening of novel 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of novel derivatives of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid reveals a promising scaffold for the development of new therapeutic agents. These compounds have been extensively studied for their potential as antimicrobial, anticancer, and antioxidant agents. This guide provides a comprehensive overview of the screening methodologies, quantitative data, and mechanistic insights derived from recent research.

General Synthesis and Screening Workflow

The development of novel this compound derivatives typically begins with the modification of the ethyl ester parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] The primary sites for chemical modification are the amino group at position C2 and the ester function at position C4. These modifications aim to explore the impact of different electronic, lipophilic, and steric properties on biological activity.[1]

G cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start Ethyl 2-amino-4- methylthiazole-5-carboxylate mod_c2 Modification of 2-Amino Group (e.g., Acylation, Alkylation) start->mod_c2 mod_c4 Modification of 4-Carboxylate Group (e.g., Amidation, Hydrazide formation) start->mod_c4 derivatives Novel Thiazole Derivatives mod_c2->derivatives mod_c4->derivatives antimicrobial Antimicrobial Assays (e.g., Agar Diffusion, MIC) derivatives->antimicrobial Test Compounds anticancer Anticancer Assays (e.g., NCI-60 Screen, MTT) derivatives->anticancer antioxidant Antioxidant Assays (e.g., DPPH, NO Scavenging) derivatives->antioxidant sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar antioxidant->sar lead Lead Compound Identification sar->lead

General workflow for synthesis and biological screening.

Anticancer Activity

Derivatives of the 2-amino-5-methyl-1,3-thiazole scaffold have demonstrated significant potential as anticancer agents. Screening is often performed using the National Cancer Institute's (NCI) 60-cell line panel, which assesses the growth inhibition and cytotoxic effects of the compounds against a diverse set of human cancer cell lines.

Data Presentation: Anticancer Screening
Compound IDDerivative TypeTarget Cell LineActivity (GI₅₀ µM)Reference
5h Thiazole-1,2,3-Triazole HybridGlioblastoma (U-87 MG)3.20 ± 0.32[2]
5f Thiazole-1,2,3-Triazole HybridGlioblastoma (U-87 MG)4.72 ± 3.92[2]
4c Hydrazinyl-ThiazoleBreast (MCF-7)13.7 ± 0.83[3]
4c Hydrazinyl-ThiazoleLiver (HepG2)17.5 ± 1.06[3]
2b Thiazole CarboxamideColon (COLO205)30.79[4]
2a Thiazole CarboxamideLiver (HepG2)60.75[4]

GI₅₀: Concentration resulting in 50% growth inhibition.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The protocol for evaluating anticancer activity is typically performed according to the NCI's disease-oriented human cells screening panel assay.

  • Cell Preparation : Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

  • Compound Addition : Test compounds are added at a single concentration (e.g., 10⁻⁵ M) to the wells after a 24-hour pre-incubation period.

  • Incubation : The plates are incubated for an additional 48 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Endpoint Measurement : Post-incubation, cells are fixed in situ with trichloroacetic acid (TCA). Cell viability is determined by staining with Sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis : The optical density of the SRB-stained cells is measured at 515 nm. The percentage growth is calculated relative to control wells (no compound) and time-zero wells to determine growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀).

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in antimicrobial agents.[5][6] Derivatives are commonly screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for screening are the agar-diffusion method for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

Data Presentation: Antimicrobial Screening (MIC)
Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate Thiazole CarboxylateM. tuberculosis H37Rv0.06[7]
6b N-oxazolylcarboxamideM. tuberculosis H37Ra3.13[5]
19 (p-chlorophenyl derivative) 2-amino-1,3,4-thiadiazoleS. aureus62.5[8]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the prepared microbial suspension. Positive (microbes, no drug) and negative (broth only) control wells are included.

  • Incubation : The plates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at an appropriate temperature (e.g., 35-37°C).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Certain derivatives, particularly those incorporating Schiff bases or oxadiazole moieties, have been evaluated for their antioxidant properties.[9] These assays measure the compound's ability to scavenge free radicals, which is a key mechanism in preventing oxidative stress-related damage.

Data Presentation: Antioxidant Screening (IC₅₀)
Compound IDAssay TypeIC₅₀ (µg/mL)Reference
6a DPPH Radical Scavenging58.12[9]
6e DPPH Radical Scavenging60.24[9]
6c DPPH Radical Scavenging63.45[9]
Ascorbic Acid (Standard) DPPH Radical Scavenging39.80[9]

IC₅₀: Concentration required for 50% scavenging of free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : Various concentrations of the test compounds are added to the DPPH solution. A control sample contains only methanol and the DPPH solution.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Enzyme Inhibition

The biological activity of thiazole derivatives is often attributed to their ability to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation. Molecular docking studies are frequently employed to predict and rationalize the binding interactions between the synthesized compounds and their protein targets. For instance, various thiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), c-Met kinase, and β-ketoacyl-ACP synthase (mtFabH).[4][7][10]

G cluster_pathway Enzyme-Substrate Interaction cluster_inhibition Competitive Inhibition Mechanism Enzyme Target Enzyme (e.g., COX, mtFabH) Product Biological Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Thiazole Derivative (Inhibitor) BlockedEnzyme Inhibited Enzyme (Inactive Complex) Inhibitor->BlockedEnzyme Binds to Active Site NoProduct No Product Formation BlockedEnzyme->NoProduct Enzyme_copy Target Enzyme Enzyme_copy->BlockedEnzyme

Conceptual diagram of competitive enzyme inhibition.

References

The 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Scaffold: A Promising Core for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent structural features allow for facile derivatization at multiple points, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities, and the experimental protocols necessary for its investigation in the pursuit of new therapeutic agents.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the this compound scaffold and its ester derivatives is commonly achieved through the Hantzsch thiazole synthesis. A prevalent and efficient one-pot procedure involves the reaction of ethyl acetoacetate with a brominating agent, such as N-bromosuccinimide (NBS), followed by cyclization with thiourea or its N-substituted derivatives.[1][2] This method simplifies the traditional two-step process, which often involves the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, leading to improved overall yields.[1]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate[1]
  • Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (1.2 equivalents).

  • Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.

  • Work-up and Purification: After cooling, the product can be isolated and purified by standard techniques such as filtration and recrystallization to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Derivatization of the core scaffold is readily achievable. The 2-amino group can be acylated, converted into Schiff bases, or participate in further heterocycle formation. The carboxylic acid or ester functionality at the 4-position can be modified to amides or other bioisosteres, and the 5-methyl group can be varied by starting with different β-ketoesters in the initial synthesis.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Table 1: Anticancer Activity of 2-Amino-1,3-Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
20 H1299 (Human lung cancer)4.89[4]
20 SHG-44 (Human glioma)4.03[4]
21 K563 (Human leukemia)16.3[4]
6d MCF-7 (Human breast cancer)20.2[5]
6d HT-29 (Human colon cancer)21.6[5]
Antimicrobial Activity

The scaffold has also been explored for the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of 2-Aminothiazole-4-Carboxylate Schiff Bases

Compound IDMicroorganismMIC (µg/mL)Reference
2a Staphylococcus epidermidis (MDR)250
2b Staphylococcus epidermidis (MDR)250
2d Staphylococcus aureus (MDR)250
2g Staphylococcus aureus (MDR)250
2d Escherichia coli (MDR)375
2g Escherichia coli (MDR)375
2a Pseudomonas aeruginosa (MDR)375
2b Pseudomonas aeruginosa (MDR)375
Enzyme Inhibition

Certain derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of various enzymes, highlighting their potential for treating diseases associated with the dysregulation of these enzymes. For instance, some derivatives have shown significant inhibitory activity against carbonic anhydrases and cholinesterases.

Table 3: Enzyme Inhibition by 2-Aminothiazole Derivatives

CompoundEnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 ± 0.001[6]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124 ± 0.017[6]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030[6]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041[6]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on the this compound scaffold, standardized in vitro assays are essential. Below are detailed protocols for two commonly employed assays: the MTT assay for anticancer activity and a carbonic anhydrase inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity[7][8][9][10][11]

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and response to cytotoxic agents.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Carbonic Anhydrase Inhibition Assay[12][13][14]

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase (CA) enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA, and serial dilutions of the test compounds and positive control in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the CA enzyme solution to the appropriate wells. Include wells for a blank (no enzyme) and a maximum activity control (no inhibitor).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each condition. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki or IC50 value.

Visualizing Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

G General Experimental Workflow for Anticancer Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & MoA start Scaffold Synthesis deriv Derivatization start->deriv charac Characterization (NMR, MS, etc.) deriv->charac mtt MTT Assay (Cytotoxicity) charac->mtt enzyme Enzyme Inhibition Assay charac->enzyme ic50 IC50 / Ki Determination mtt->ic50 enzyme->ic50 moa Mechanism of Action Studies ic50->moa pathway Signaling Pathway Analysis moa->pathway G Simplified Apoptosis Signaling Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade drug 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Down-regulates bax Bax (Pro-apoptotic) drug->bax Up-regulates mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates parp PARP cas3->parp Cleaves c_parp Cleaved PARP parp->c_parp apoptosis Apoptosis c_parp->apoptosis

References

Potential Therapeutic Targets of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core structure is a key pharmacophore in modern medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this scaffold, focusing on key areas of interest for drug discovery and development. While direct experimental data for the specific parent compound is limited in publicly available literature, extensive research on its close derivatives provides significant insights into its potential mechanisms of action and therapeutic applications. This document summarizes the identified protein targets, presents relevant quantitative data from derivative studies, details experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity. Its derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. The presence of the carboxylic acid and methyl groups on the thiazole ring of this compound offers additional points for molecular interaction and chemical modification, making it an attractive starting point for the design of novel therapeutics. This guide will explore the most promising therapeutic avenues for compounds based on this core structure.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive studies of its derivatives, this compound is predicted to have activity against several important classes of therapeutic targets.

Protein Kinases in Oncology

The 2-aminothiazole scaffold is a well-established kinase inhibitor template. Numerous derivatives have been shown to target various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Src Family Kinases: As exemplified by the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, this class of compounds can potently inhibit Src family kinases. These non-receptor tyrosine kinases are often overactive in various cancers, contributing to tumor growth and progression.

  • Other Kinase Targets: Derivatives have also shown inhibitory activity against Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and Inducible T-cell Kinase (Itk), all of which are validated targets in oncology and immunology.

A generalized signaling pathway involving a receptor tyrosine kinase (RTK) and downstream kinases that can be targeted by 2-aminothiazole derivatives is depicted below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor 2-aminothiazole\nderivative 2-aminothiazole derivative 2-aminothiazole\nderivative->RAF 2-aminothiazole\nderivative->MEK GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->RTK

A representative kinase signaling pathway targeted by 2-aminothiazole derivatives.
Bacterial Enzymes

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of this compound have shown promise in this area.

  • β-Ketoacyl-Acyl Carrier Protein Synthase (mtFabH): This enzyme is essential for the initiation of fatty acid biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of mtFabH disrupts the bacterial cell wall synthesis, leading to bacterial death.

Carbonic Anhydrases and Cholinesterases
  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain 2-aminothiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for Alzheimer's disease and other neurological disorders. Some 2-aminothiazole derivatives have shown potent inhibition of both AChE and BChE.

Quantitative Data for 2-Aminothiazole Derivatives

The following tables summarize the biological activity data for various derivatives of the 2-aminothiazole scaffold. It is important to note that these data are for derivatives and not the parent compound this compound. They are presented here to illustrate the therapeutic potential of this chemical class.

Table 1: Antibacterial and Enzyme Inhibitory Activity of 2-Aminothiazole-4-carboxylate Derivatives

CompoundTarget/OrganismAssay TypeActivityReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvWhole-cellMIC: 0.06 µg/mL (240 nM)PLOS ONE 4(5): e5617
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHEnzyme InhibitionIC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)PLOS ONE 4(5): e5617

Table 2: Anticancer Activity of a Dasatinib Analog

| Compound | Cell Line | Assay Type | Activity | Reference | | :--- | :--- | :--- | :--- | J Med Chem. 2006;49(23):6819-32 | | BMS-354825 (Dasatinib) | K562 (human leukemia) | Cellular Antiproliferative | IC50: < 1 nM | J Med Chem. 2006;49(23):6819-32 |

Table 3: Carbonic Anhydrase and Cholinesterase Inhibitory Activity of 2-Aminothiazole Derivatives

CompoundTarget EnzymeAssay TypeActivity (Ki)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA IEnzyme Inhibition0.008 ± 0.001 µMBiotechnol Appl Biochem. 2023;70(2):659-669
2-amino-4-(4-bromophenyl)thiazolehCA IIEnzyme Inhibition0.124 ± 0.017 µMBiotechnol Appl Biochem. 2023;70(2):659-669
2-amino-4-(4-bromophenyl)thiazoleAChEEnzyme Inhibition0.129 ± 0.030 µMBiotechnol Appl Biochem. 2023;70(2):659-669
2-amino-4-(4-bromophenyl)thiazoleBChEEnzyme Inhibition0.083 ± 0.041 µMBiotechnol Appl Biochem. 2023;70(2):659-669

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identified therapeutic targets.

Protein Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow A Prepare serial dilutions of the test compound in DMSO. B In a 96-well plate, add the kinase, peptide substrate, and assay buffer. A->B C Add the test compound or positive control to the respective wells. Include a no-inhibitor control. B->C D Initiate the kinase reaction by adding ATP. C->D E Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). D->E F Stop the reaction and measure the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™). E->F G Calculate the percentage of inhibition for each concentration and determine the IC50 value. F->G

Workflow for a generic protein kinase inhibition assay.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., this compound derivative)

  • Positive control inhibitor

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or a known inhibitor (positive control) to the respective wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Antibacterial Assay against Mycobacterium tuberculosis

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis using a colorimetric microplate-based assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound

  • Positive control antibiotic (e.g., Isoniazid)

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial two-fold dilutions of the test compound in a 96-well microplate containing the culture medium.

  • Adjust the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.

  • Include a positive control (a known anti-TB drug), a growth control (no compound), and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the hCA enzyme in Tris-HCl buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of the test compound or a positive control to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Immediately measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of inhibition and determine the IC50 and/or Ki values.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution (AChE or BChE).

  • Add the DTNB solution to each well.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research on its derivatives has unveiled a wide range of potential therapeutic targets, with particularly strong evidence in the areas of oncology and infectious diseases. While further studies on the parent compound are warranted to elucidate its specific biological activity profile, the existing data strongly supports the continued exploration of this chemical class in drug discovery programs. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of new chemical entities based on this privileged structure.

Exploring the Structure-Activity Relationship of 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3-thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core. We will delve into their synthesis, diverse biological activities including antimycobacterial, anticancer, and immunomodulatory effects, and present detailed experimental methodologies for their evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics derived from this versatile chemical scaffold.

General Synthesis Strategies

The foundational method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the this compound core and its derivatives, a common starting material is an acetoacetate ester. A "one-pot" two-step reaction involving bromination and cyclization has been developed, which simplifies the synthesis process.[2]

A general workflow for the synthesis is outlined below. The process begins with the reaction of an appropriate starting material (e.g., a substituted acetoacetate) with a brominating agent, followed by cyclization with thiourea or a substituted thiourea to form the 2-aminothiazole ring.

dot_synthesis_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product start1 Acetoacetate Ester step1 Step 1: Bromination start1->step1 start2 Thiourea Derivative step2 Step 2: Cyclization (Hantzsch Synthesis) start2->step2 start3 Brominating Agent (e.g., NBS) start3->step1 step1->step2 product 2-Amino-5-methyl-1,3-thiazole- 4-carboxylate Analog step2->product

Caption: General workflow for the synthesis of 2-aminothiazole-4-carboxylate analogs.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold is broad, with modifications at the C2, C4, and C5 positions of the thiazole ring significantly influencing biological activity.

Antimycobacterial Activity

Analogs of 2-aminothiazole-4-carboxylate have shown potent activity against Mycobacterium tuberculosis (Mtb). A notable study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a highly potent inhibitor of Mtb H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM).[3][4][5] This compound demonstrated greater efficacy than the established anti-TB drugs isoniazid and thiolactomycin.[3][5]

The SAR study revealed critical insights:

  • C4 Position: The ester form (e.g., methyl ester) is crucial for whole-cell activity. The corresponding carboxylic acid analogs were found to be inactive, suggesting that the ester may enhance cell permeability.[3][5]

  • C5 Position: The nature of the substituent at the C5 position dramatically impacts potency. A benzyl group was associated with the highest activity (MIC = 0.06 µg/mL). In contrast, a 5-methyl analog had a significantly higher MIC of 16 µg/mL.[3][5]

  • C2 Position: While the primary 2-amino group is common, modifications can alter the mechanism of action. For instance, a 2-(2-bromoacetamido) derivative showed inhibitory activity against the β-ketoacyl-ACP synthase mtFabH (IC₅₀ of 0.95 µg/mL) but lacked whole-cell activity against Mtb.[3][4][5]

Compound IDR² (C2-Position)R⁴ (C4-Position)R⁵ (C5-Position)MIC vs. M. tuberculosis H37Rv (µg/mL)IC₅₀ vs. mtFabH (µg/mL)Reference
2 -NH₂-COOCH₃-CH₂Ph0.06> 100[3]
12 -NH₂-COOH-CH₂Ph> 128N/A[3]
6 -NH₂-COOH-CH₃16N/A[3]
9 -NH₂-COOCH₃-CH₃> 128N/A[3]
8 -NH₂-COOCH₃m-Cl-Ph> 128N/A[3]
11 -NH₂-COOHm-Cl-Ph16N/A[3]
3 -NHCOCH₂Br-COOCH₃m-Cl-Ph> 1280.95[3]

Table 1: SAR of 2-Aminothiazole-4-Carboxylate Analogs against M. tuberculosis.

Anticancer Activity: PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Thiazole derivatives have been successfully developed as inhibitors of this pathway.

dot_pi3k_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibits (when active) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole analogs.

Studies on a series of 2-hydrazinyl thiazole derivatives identified compounds with potent dual inhibitory activity against PI3Kα and mTOR. Compound 3b from one such study, featuring a 4-chlorophenyl substituent, showed the highest activity against PI3Kα with an IC₅₀ of 0.086 µM and an IC₅₀ of 0.221 µM against mTOR. The presence of an electron-withdrawing group on the phenyl ring appeared to be favorable for activity. These compounds were also shown to induce cell cycle arrest and apoptosis in leukemia cell lines.

Compound IDAr (Substituent)IC₅₀ PI3Kα (µM)IC₅₀ mTOR (µM)
3b 4-Cl-Ph0.086 ± 0.0050.221 ± 0.014
3e 4-F-Ph0.112 ± 0.0070.435 ± 0.021
Alpelisib Reference Drug0.079 ± 0.004N/A
Dactolisib Reference DrugN/A0.115 ± 0.008

Table 2: PI3Kα/mTOR Inhibitory Activity of Selected Thiazole Analogs.

Immunomodulatory Activity: Itk Inhibition

Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling. Inhibiting Itk is a promising strategy for treating autoimmune diseases and asthma. Structurally novel 2-aminothiazole derivatives have been developed as potent and selective Itk inhibitors.[10][11] These compounds effectively block the production of IL-2 in Jurkat T-cells, a key indicator of T-cell activation.

The SAR in this series highlights the importance of the C5 substituent. For example, compound 2 from a reported series was identified as a potent and selective Itk inhibitor that also demonstrated in vivo activity by inhibiting IL-2 production in mice.[10]

dot_itk_pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Itk Itk LAT->Itk Recruits PLCg1 PLCγ1 LAT->PLCg1 Recruits Itk->PLCg1 Phosphorylates & Activates Calcium Ca²⁺ Mobilization PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Itk

Caption: Simplified Itk signaling pathway in T-cell activation leading to IL-2 production.

Compound IDR (C5-Substituent)Itk IC₅₀ (nM)Jurkat IL-2 IC₅₀ (nM)Reference
2 -S-CH₂-Ph(4-F)19130[10]
3 -S-Ph(4-F)960[12]

Table 3: Itk Inhibitory Activity of 2-Amino-5-(thioaryl)thiazole Analogs.

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. This section provides protocols for the synthesis and biological evaluation of 2-aminothiazole analogs.

Synthesis Protocol: Methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2)

This protocol is adapted from the synthesis of 2-aminothiazole-4-carboxylate analogs.[13]

Materials:

  • Methyl dichloroacetate

  • Phenylacetaldehyde

  • Sodium methoxide

  • Thiourea

  • Methanol

  • Diethyl ether

Procedure:

  • Darzens Reaction: Dissolve sodium methoxide in methanol under an inert atmosphere. Cool the solution and add methyl dichloroacetate dropwise, followed by phenylacetaldehyde.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product (a mixture of α-chloro glycidic ester and β-chloro α-oxoester) with diethyl ether.

  • Cyclization: Concentrate the ethereal extract under reduced pressure. Immediately dissolve the residue in methanol.

  • Add a solution of thiourea in methanol to the crude ester mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure methyl 2-amino-5-benzylthiazole-4-carboxylate.

Biological Assay Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against bacterial strains.

dot_antimicrobial_assay_workflow prep1 Prepare Serial Dilutions of Test Compound plate Add Compound Dilutions and Inoculum to 96-Well Plate prep1->plate prep2 Prepare Bacterial Inoculum (e.g., 0.5 McFarland) prep2->plate incubate Incubate Plate (e.g., 37°C for 24h) plate->incubate read Read Results Visually or with Indicator Dye (e.g., Resazurin) incubate->read result Determine MIC: Lowest Concentration with No Visible Growth read->result

Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in appropriate broth (e.g., Middlebrook 7H9 for Mtb) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the assay broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a viability indicator dye like resazurin.

This protocol describes a luminescent assay to measure PI3Kα activity.[14][15]

dot_kinase_assay_workflow step1 Add Kinase, Substrate (PIP2), and Inhibitor to Plate step2 Initiate Reaction by Adding ATP step1->step2 step3 Incubate at Room Temp (e.g., 60 minutes) step2->step3 step4 Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) step3->step4 step5 Convert ADP to ATP and Detect with Luciferase (Kinase Detection Reagent) step4->step5 result Measure Luminescence (Signal ∝ Kinase Activity) step5->result

Caption: General workflow for a luminescent in vitro kinase assay (e.g., ADP-Glo™).

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound (inhibitor) or vehicle (DMSO).

  • Add a mixture containing the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂).

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of ~25 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate IC₅₀ values from the dose-response curves.

This protocol involves immunoprecipitation of mTORC1 followed by a kinase assay.[16][17]

Procedure:

  • Cell Lysis: Lyse cultured cells (e.g., HEK293T) in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an anti-mTOR antibody (or an antibody against a tagged mTORC1 component like Raptor) for 1-2 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another hour to capture the antibody-mTORC1 complex.[17]

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer to remove contaminants.[17]

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl₂).

    • Add a purified substrate (e.g., recombinant 4E-BP1) and the test compound.

    • Initiate the reaction by adding ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection).

    • Incubate the reaction at 30°C for 30 minutes.[17]

  • Analysis:

    • Stop the reaction by adding SDS sample buffer.

    • Boil the samples and analyze the products by SDS-PAGE.

    • Detect substrate phosphorylation by autoradiography (for ³²P) or Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1). The signal intensity is proportional to mTORC1 activity.

This cell-based assay measures the inhibitory effect of compounds on T-cell activation.[18]

dot_il2_assay_workflow step1 Seed Jurkat T-cells in 96-Well Plate step2 Pre-incubate Cells with Test Compound step1->step2 step3 Stimulate T-Cell Activation (e.g., anti-CD3/anti-CD28 Abs) step2->step3 step4 Incubate for 16-24 Hours step3->step4 step5 Collect Supernatant step4->step5 step6 Quantify IL-2 Levels using ELISA step5->step6 result Determine IC₅₀ for IL-2 Inhibition step6->result

Caption: Experimental workflow for the Jurkat T-cell IL-2 production assay.

Procedure:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate at a density of approximately 2 x 10⁴ cells per well.[18]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and pre-incubate for 1-2 hours.

  • Stimulation: Add a stimulation cocktail (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin) to induce T-cell activation and IL-2 production.[18]

  • Incubation: Incubate the cells for 16-24 hours at 37°C.

  • IL-2 Quantification: Collect the cell culture supernatant. Measure the concentration of secreted IL-2 using a standard sandwich ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of IL-2 production relative to the stimulated control (no compound). Determine IC₅₀ values from the resulting dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising template for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to the C2, C4, and C5 positions of the thiazole ring can yield potent and selective modulators of diverse biological targets, including bacterial enzymes, cancer-related kinases, and key components of the immune signaling cascade.

Key takeaways from the SAR analysis include the critical role of the C4-ester for antimycobacterial cell penetration, the influence of C5-aromatic substituents on potency across multiple target classes, and the ability of C2-amino modifications to fine-tune activity and mechanism of action.

Future research should focus on expanding the chemical diversity around this core, exploring novel substituents to enhance potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular mechanisms of action for the most potent compounds, particularly for those with whole-cell activity but an unknown target, will be crucial for their optimization and translation into clinical candidates. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the one-pot synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The described method is a two-step, one-pot procedure that is efficient and avoids the isolation of intermediates, thus simplifying the overall process.[1][2] The protocol first describes the formation of the ethyl ester of the target molecule, followed by its hydrolysis to yield the final carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system, such as ethyl acetate/n-hexane.

One-Pot Synthesis of Ethyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate

This procedure is adapted from the general method for the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.[2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), N-bromosuccinimide (NBS) (1.0-1.2 eq), and a suitable solvent such as a mixture of water and tetrahydrofuran.[2]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for a period of 1-2 hours, or until TLC indicates the consumption of the starting material.

  • To the reaction mixture, add thiourea (1.0-1.2 eq) in one portion.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a base, such as an aqueous solution of sodium bicarbonate or ammonia water, to precipitate the product.[2]

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis of Ethyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate

  • Suspend the synthesized ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in an aqueous solution of a base, such as sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid, such as hydrochloric acid, until a precipitate is formed.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

ParameterValue
Reactants
Ethyl Acetoacetate1.0 eq
N-Bromosuccinimide (NBS)1.0 - 1.2 eq
Thiourea1.0 - 1.2 eq
Sodium Hydroxide2.0 - 3.0 eq (for hydrolysis)
Solvent Water/Tetrahydrofuran
Reaction Temperature 50-60 °C (bromination), Reflux (cyclization and hydrolysis)
Reaction Time 1-2 h (bromination), 2-4 h (cyclization), 2-4 h (hydrolysis)
Expected Yield Good to excellent

Visualizations

OnePot_Synthesis_Workflow Start Starting Materials: Ethyl Acetoacetate, N-Bromosuccinimide, Thiourea Step1 Step 1: Bromination (One-Pot) Start->Step1 Step2 Step 2: Cyclization (One-Pot) Step1->Step2 Add Thiourea Intermediate Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis Intermediate->Step3 Workup1 Work-up: Neutralization, Filtration, Purification Intermediate->Workup1 FinalProduct Final Product: 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid Step3->FinalProduct Workup2 Work-up: Acidification, Filtration FinalProduct->Workup2

Caption: Workflow for the one-pot synthesis of this compound.

References

Hantzsch Thiazole Synthesis: Application Notes for the Preparation of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. This powerful method involves the reaction of an α-halocarbonyl compound with a thioamide to yield a thiazole derivative. The thiazole motif is a privileged scaffold in medicinal chemistry, featuring prominently in a diverse array of pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, a valuable building block in drug discovery programs.

The synthesis proceeds via a two-step sequence: initially, a one-pot Hantzsch reaction is employed to synthesize ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, which is subsequently hydrolyzed to afford the target carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepProductStarting MaterialsYield (%)Melting Point (°C)Spectroscopic Data
1Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylateEthyl acetoacetate, N-Bromosuccinimide, Thiourea~72%172-173¹H NMR (DMSO-d₆): δ 7.72 (s, 2H, NH₂), 4.14 (q, J = 6.0 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, CH₃), 1.22 (t, J = 6.2 Hz, 3H, CH₂CH₃) ppm.[1]
2This compoundEthyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, Sodium Hydroxide~75% (for a similar hydrolysis)218-220¹H NMR (DMSO-d₆): δ 2.65 (s, 3H, CH₃), 12.8 (s, 1H, COOH) ppm. The NH₂ protons are often broad and may exchange with solvent.

Experimental Protocols

Step 1: One-Pot Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This protocol is adapted from an efficient one-pot procedure.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.

  • Cool the solution in an ice bath to below 0 °C.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Add thiourea (1.0 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then recrystallize from ethanol to afford pure ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.

  • Dry the product under vacuum.

Step 2: Hydrolysis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This protocol is a general method for the hydrolysis of 2-aminothiazole esters.

Materials:

  • Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • To a stirring solution of sodium hydroxide (e.g., 85 mM in water), add ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1.0 eq).

  • Heat the mixture to 50-60 °C and stir for 30 minutes, or until the solid has completely dissolved.

  • Cool the resulting clear solution to room temperature.

  • Slowly acidify the solution with 1 M hydrochloric acid to a pH of 3-4.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from methanol to obtain the pure carboxylic acid.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis A Mix Ethyl Acetoacetate, Water, and THF B Cool to < 0 °C A->B C Add N-Bromosuccinimide B->C D Stir at Room Temperature (2h) C->D E Add Thiourea D->E F Heat to 80 °C (2h) E->F G Workup and Purification F->G H Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate G->H I Dissolve Ester in NaOH(aq) H->I Proceed to Hydrolysis J Heat to 50-60 °C (30 min) I->J K Cool to Room Temperature J->K L Acidify with HCl to pH 3-4 K->L M Filtration and Recrystallization L->M N This compound M->N

Caption: Overall workflow for the two-step synthesis.

Hantzsch Thiazole Synthesis Mechanism

G Mechanism of the Hantzsch Thiazole Synthesis A α-Halo Ketone (Ethyl 2-bromoacetoacetate) C Nucleophilic Attack (S on α-carbon) A->C B Thiourea B->C D Thiouronium Salt Intermediate C->D E Intramolecular Cyclization (N on carbonyl carbon) D->E F Cyclic Hemiaminal Intermediate E->F G Dehydration F->G H 2-Aminothiazole Derivative (Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate) G->H

Caption: Reaction mechanism of the Hantzsch synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and antitumor activities.[1][3] Notably, this core structure is integral to the design of kinase inhibitors, such as Dasatinib, a potent anti-cancer drug.[4][5] The synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid amides is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

This document provides a detailed protocol for a common and efficient synthetic route to this class of compounds. The synthesis is typically approached in two main stages:

  • Formation of the thiazole ring: Construction of the this compound ester via the Hantzsch thiazole synthesis.

  • Amide bond formation: Hydrolysis of the resulting ester to the carboxylic acid, followed by coupling with a desired amine to yield the final amide product.

Part 1: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

The most common method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[6][7] For the target molecule, a "one-pot" procedure starting from ethyl acetoacetate is highly efficient. This method involves an in-situ bromination followed by cyclization with thiourea.[8]

Experimental Protocol 1: One-Pot Hantzsch Thiazole Synthesis

This protocol is adapted from a method for synthesizing 2-amino-4-methylthiazole-5-carboxylate derivatives.[8]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous ammonia

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and N-Bromosuccinimide (1.0 eq) in a mixture of water and tetrahydrofuran (THF) (v/v ratio of 2:1 to 3:1).[8]

  • Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the bromination is complete (disappearance of the starting ethyl acetoacetate), add thiourea (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture in a water bath and continue to monitor by TLC.

  • Upon completion of the cyclization, cool the reaction mixture to room temperature.

  • Basify the mixture with aqueous ammonia to a pH of 8-9 to precipitate the product and neutralize any acid salts formed.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate as a solid.

Part 2: Saponification to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the substrate for the subsequent amide coupling reaction.

Experimental Protocol 2: Ester Hydrolysis

Materials:

  • Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (from Part 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Suspend the ethyl ester (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH to the suspension.

  • Stir the mixture at room temperature or gently heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~4-5.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often used in the next step without further purification.

Part 3: Synthesis of this compound Amides

The final step is the formation of the amide bond between the carboxylic acid and a primary or secondary amine. This reaction often requires a coupling agent to activate the carboxylic acid. The choice of coupling agent is crucial, as 2-aminothiazoles can be poor nucleophiles, and sterically hindered substrates can make coupling difficult.[9][10]

Experimental Protocol 3: Amide Coupling

Method A: Standard Coupling (e.g., HATU)

Materials:

  • This compound (from Part 2)

  • Desired amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: For Challenging Substrates (Acyl Fluoride intermediate)

For sterically hindered or electron-deficient amines where standard methods fail, an in-situ acyl fluoride formation protocol can be more effective.[9][10]

Materials:

  • This compound (from Part 2)

  • Desired amine (1.5 eq)

  • Cyanuric fluoride or XtalFluor-E

  • Pyridine or DIPEA

  • Anhydrous DCM or Acetonitrile

Procedure:

  • In an anhydrous solvent like DCM, combine the carboxylic acid (1.0 eq) and pyridine (2.0 eq).

  • Cool the mixture to 0 °C and add cyanuric fluoride (0.5 eq).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl fluoride.

  • Add the amine (1.5 eq) and heat the reaction mixture (e.g., to 60 °C or higher in a sealed vessel) until the reaction is complete.

  • Work-up and purify the product as described in Method A.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the key steps. Yields are indicative and may vary based on the specific substrate and reaction scale.

StepReactantsReagents & SolventsTime (h)Temp. (°C)Typical Yield (%)Reference
Thiazole Ring Formation Ethyl acetoacetate, ThioureaNBS, H₂O/THF4-860-8070-85[8]
Ester Hydrolysis Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylateLiOH or NaOH, MeOH/H₂O2-6RT-60>90-
Amide Coupling (HATU) This compound, Amine R-NH₂HATU, DIPEA, DMF12-24RT40-80[9][11]
Amide Coupling (Acyl Fluoride) This compound, Hindered Amine R-NH₂Cyanuric Fluoride, Pyridine, DCM4-1260-10060-90[10]

Visualization of Experimental Workflow

The following diagram illustrates the overall synthetic workflow from starting materials to the final amide products.

Synthesis_Workflow Start1 Ethyl Acetoacetate Step1 Step 1: Hantzsch Synthesis (In-situ Bromination & Cyclization) Start1->Step1 Start2 Thiourea Start2->Step1 Amine Primary or Secondary Amine (R-NH₂) Step3 Step 3: Amide Coupling (e.g., HATU, Acyl Fluoride) Amine->Step3 Intermediate1 Intermediate: Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate Step1->Intermediate1 Reagents: NBS, H₂O/THF Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate: 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid Step2->Intermediate2 Reagents: LiOH or NaOH Intermediate2->Step3 Product Final Product: 2-amino-5-methyl-1,3-thiazole- 4-carboxylic acid amide Step3->Product Coupling Agents

Caption: Synthetic workflow for this compound amides.

References

Application Notes and Protocols: 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid as a versatile building block in organic synthesis. This heterocycle is a valuable scaffold for the development of a wide range of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents. The following sections detail key applications, experimental protocols, and quantitative data to facilitate its use in research and drug discovery.

Overview of Synthetic Applications

This compound and its derivatives are pivotal starting materials for the synthesis of complex molecules due to the reactive amino and carboxylic acid functional groups. These groups allow for a variety of chemical transformations, including amide bond formation, esterification, and further heterocycle construction.

Key Synthetic Transformations:

  • Amide Coupling: The carboxylic acid moiety can be readily coupled with a diverse range of amines to produce a library of 2-amino-5-methyl-1,3-thiazole-4-carboxamides. These amides have shown significant potential as bioactive compounds.

  • Esterification: The carboxylic acid can be converted to its corresponding esters, which can serve as intermediates for further functionalization or as final products with biological activity.

  • Modification of the 2-Amino Group: The 2-amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions to build more complex heterocyclic systems.

Synthesis of Bioactive Derivatives

Antimicrobial Agents

Derivatives of this compound have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis. One key target for these compounds is the β-ketoacyl-acyl carrier protein (ACP) synthase III (mtFabH), an essential enzyme in the bacterial fatty acid synthesis pathway.[1] Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to cell death.[2]

FattyAcidBiosynthesis Acetyl-CoA Acetyl-CoA mtFabH mtFabH Acetyl-CoA->mtFabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->mtFabH Acetoacetyl-ACP Acetoacetyl-ACP mtFabH->Acetoacetyl-ACP Condensation Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Acetoacetyl-ACP->Fatty Acid Elongation Cycle Mycolic Acids Mycolic Acids Fatty Acid Elongation Cycle->Mycolic Acids Inhibitor 2-Aminothiazole Derivative Inhibitor->mtFabH Inhibition

Anticancer Agents

Several derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] Some thiazole-based compounds act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[6][7][8][9]

ApoptosisInduction 2-Aminothiazole_Derivative 2-Aminothiazole Derivative Bcl-2_Family Bcl-2 Family Proteins 2-Aminothiazole_Derivative->Bcl-2_Family Modulates Mitochondrion Mitochondrion Bcl-2_Family->Mitochondrion Regulates Mitochondrial Permeability Caspase_Cascade Caspase Activation Mitochondrion->Caspase_Cascade Release of Cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Experimental Protocols

General Workflow for Derivative Synthesis

The synthesis of derivatives from this compound typically follows a straightforward workflow.

SynthesisWorkflow A 2-Amino-5-methyl-1,3-thiazole- 4-carboxylic acid B Amide Coupling or Esterification A->B C Reaction Work-up (Extraction, Washing) B->C D Purification (Crystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Biological Evaluation E->F

Protocol for the Synthesis of Ethyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate

This protocol describes a one-pot synthesis which offers a higher yield compared to traditional two-step methods.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material disappears.

  • Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Amide Coupling to Synthesize 2-Amino-5-methyl-1,3-thiazole-4-carboxamides

This general protocol utilizes common coupling agents for the formation of the amide bond.

Materials:

  • Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (or the corresponding carboxylic acid)

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize representative yields and biological activity data for derivatives of this compound.

Table 1: Synthesis Yields of Selected Derivatives

DerivativeSynthesis MethodYield (%)Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylateOne-pot reaction72[1]
2-(2-Amino-5-methylthiazol-4-yl) acetohydrazideHydrazine hydrate condensation74[5]
2-((2-Amino-5-methylthiazol-4-yl) methyl) Oxadiazole-5-thiolCS2 cyclization74[5]
N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amineCyclo-condensation61.62[10]
N-(6-chloropyridin-3-yl) methyl)-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) cyclopropanecarboxamideCyclo-condensation68[10]

Table 2: Biological Activity of Selected Derivatives

CompoundTarget/AssayIC50 / MICReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06 µg/mL (MIC)[7]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH0.95 µg/mL (IC50)[7]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 leukemia cellsComparable to Dasatinib[8]
Thiazole-based chalcone derivative 11HEL erythroleukemia cells-[9]
Thiazole-based chalcone derivative 12HEL erythroleukemia cells-[9]
Thiazole-based chalcone derivative 25A431 lung cancer cells-[9]

Table 3: Spectroscopic Data for a Representative Derivative (Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, δ ppm)1.35 (t, 3H, CH₃), 2.65 (s, 3H, CH₃), 4.29 (q, 2H, CH₂), 5.85 (s, 2H, NH₂)
¹³C NMR (CDCl₃, δ ppm)14.4, 16.9, 60.5, 110.2, 148.5, 163.1, 168.9
IR (KBr, cm⁻¹)3420, 3300 (NH₂), 1680 (C=O)
MS (m/z)186 [M]⁺

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The 2-amino-1,3-thiazole scaffold, in particular, is a key pharmacophore in several clinically used drugs. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. While specific antimicrobial data for derivatives of this exact starting material is limited in publicly available literature, this document leverages data from closely related structural analogs to provide a comprehensive guide for researchers.

Synthesis of Antimicrobial Derivatives

The primary route for generating diverse antimicrobial candidates from this compound involves the modification of the carboxylic acid and the 2-amino group. Common derivatives include Schiff bases, amides, and various heterocyclic adducts.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of antimicrobial derivatives from a 2-aminothiazole carboxylic acid core.

G A 2-Amino-5-methyl- 1,3-thiazole-4-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI) A->B Step 1a E Reaction at 2-Amino Group A->E Step 1b C Amide Formation (Reaction with Amines/Hydrazines) B->C Step 2a D Novel Amide/Hydrazide Derivatives C->D H Cyclization Reactions D->H J Antimicrobial Screening D->J F Schiff Base Formation (Reaction with Aldehydes/Ketones) E->F Step 2b G Schiff Base Derivatives F->G G->H G->J I Heterocyclic Derivatives H->I I->J G cluster_bacterium Bacterial Cell A 2-Aminothiazole Derivative B FabH Enzyme A->B Inhibition E DNA Gyrase A->E Inhibition C Fatty Acid Biosynthesis B->C D Cell Membrane Integrity C->D G Bacterial Cell Death D->G Disruption leads to F DNA Replication E->F F->G Inhibition leads to G A Prepare serial dilutions of test compound in 96-well plate C Dilute inoculum and add to wells A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate (37°C, 18-24h) C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G A Seed mammalian cells in 96-well plate B Treat cells with serial dilutions of test compound A->B C Incubate for 24-48h B->C D Add MTT reagent and incubate for 2-4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance (570 nm) E->F G Calculate cell viability F->G

Application Notes and Protocols: Synthesis and Antifungal Evaluation of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global health. Thiazole-containing heterocyclic compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Derivatives of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, in particular, serve as a valuable scaffold for the development of novel antifungal candidates. This document provides detailed protocols for the synthesis of these derivatives and the evaluation of their antifungal efficacy, along with representative data and workflow visualizations.

Section 1: Synthesis Protocols for Thiazole Derivatives

The synthesis of the target derivatives is primarily achieved through the Hantzsch thiazole synthesis, followed by functional group modifications to generate a library of compounds. A general workflow for this process is outlined below.

G cluster_0 Core Synthesis (Hantzsch Reaction) cluster_1 Derivatization Start Starting Materials (e.g., Thiourea, Ethyl Acetoacetate) Bromination Bromination Start->Bromination e.g., NBS Cyclization Cyclization Reaction Bromination->Cyclization One-pot or two-step Core 2-Amino-5-methyl-1,3-thiazole -4-carboxylate Core Cyclization->Core Hydrolysis Ester Hydrolysis Core->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation Coupling Agents, Substituted Amines Final Final Antifungal Derivatives (Amide Library) Amidation->Final Purification Purification & Characterization (e.g., Crystallization, NMR, MS) Final->Purification

Caption: General workflow for the synthesis of 2-amino-5-methyl-1,3-thiazole derivatives.

Protocol 1.1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol simplifies the synthesis of the core thiazole structure by combining bromination and cyclization into a single pot reaction.[3]

Materials and Reagents:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Reaction flask, reflux condenser, magnetic stirrer

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add ethyl acetoacetate, N-bromosuccinimide, and a solvent mixture of water and tetrahydrofuran (a common volume ratio is 2:1 to 3:1).[3]

  • Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the initial reaction is complete (typically consumption of the starting materials), add the N-monosubstituted thiourea derivative to the reaction mixture.[3]

  • Continue heating the mixture in a water bath until the cyclization is complete.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Basify the solution with an ammonia solution to precipitate the product.

  • Filter the resulting solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 1.2: Synthesis of Amide Derivatives

This protocol describes the conversion of the synthesized ester core into a library of amide derivatives, which often exhibit potent biological activity.

Materials and Reagents:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (from Protocol 1.1)

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water

  • Hydrochloric acid (HCl)

  • Various substituted amines

  • Coupling agents (e.g., HATU, HBTU) or thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Triethylamine (TEA) or DIPEA

Procedure:

  • Ester Hydrolysis:

    • Dissolve the starting ester in a mixture of ethanol and water.

    • Add an excess of KOH or LiOH and stir the mixture at room temperature or under gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with HCl to a pH of ~3-4 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield this compound.

  • Amide Coupling:

    • Suspend the carboxylic acid in an anhydrous solvent like DMF.

    • Add the desired substituted amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base like DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the final amide derivative using column chromatography or recrystallization.

  • Structure Confirmation: Confirm the structures of all synthesized compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][4]

Section 2: Antifungal Activity Screening Protocols

Evaluating the antifungal potential of the newly synthesized compounds is critical. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[5][6]

G cluster_0 Preparation cluster_1 MIC Determination cluster_2 MFC Determination Culture Culture Candida spp. on Sabouraud Dextrose Agar (24-48h, 35°C) Suspension Prepare Fungal Suspension in Saline (0.5 McFarland) Culture->Suspension Dilution Dilute Suspension in RPMI 1640 Medium Suspension->Dilution Inoculate Inoculate Wells with Fungal Suspension Dilution->Inoculate Plate Prepare 2-fold Serial Dilutions of Thiazole Derivatives in 96-Well Plate Plate->Inoculate Incubate_MIC Incubate Plate (24-48h, 35°C) Inoculate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture Aliquots from Clear Wells onto Sabouraud Dextrose Agar Read_MIC->Subculture Incubate_MFC Incubate Agar Plates (24-48h, 35°C) Subculture->Incubate_MFC Read_MFC Read MFC: Lowest concentration with no colony growth Incubate_MFC->Read_MFC

Caption: Experimental workflow for determining MIC and MFC of antifungal compounds.

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[6][7]

Materials and Reagents:

  • Synthesized thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium (with MOPS buffer)

  • Sterile saline (0.85% NaCl)

  • Sabouraud Dextrose Agar (SDA)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to create a stock solution (e.g., 10 mg/mL).[6]

  • Inoculum Preparation:

    • Culture the fungal strains on SDA for 24-48 hours at 35°C.[5]

    • Prepare a fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 5 x 10⁵ CFU/mL).[6]

    • Further dilute this suspension in RPMI 1640 medium to achieve the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[5]

  • Assay Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of the test compounds using RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.002 to 1000 µg/mL).[6]

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.[5]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2.2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether a compound has fungistatic or fungicidal activity.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.[5]

  • Subculture these aliquots onto a fresh SDA plate.[5]

  • Incubate the agar plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the drug that results in no colony growth on the subculture plate, indicating a 99.9% killing of the initial fungal inoculum.[5]

Section 3: Data Presentation

Quantitative data from antifungal screening should be summarized for clear comparison. The tables below present representative data for thiazole derivatives against various fungal pathogens, compiled from literature.

Table 1: Antifungal Activity (MIC) of Thiazole Derivatives against Candida Species.

Compound IDModificationC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)Reference
Series 1 Cyclopropane System0.008 - 7.81N/AN/A[6]
7a 4-phenyl-1,3-thiazole7.81N/AN/A[8]
7e 4-phenyl-1,3-thiazole3.9N/AN/A[8]
5a8 2,4,5-trisubstituted9 µMN/AN/A[9]
Fluconazole Reference Drug15.6216 (I)N/A[7][8]
Nystatin Reference DrugSimilar to Series 1N/AN/A[6]

(Note: N/A indicates data not available in the cited source. (I) indicates intermediate resistance.)

Table 2: Fungicidal Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives.

Compound ID% Activity at 50 µg/mL vs P. cerealis% Activity at 50 µg/mL vs R. solani% Activity at 50 µg/mL vs B. cinereaReference
4b > 50%> 50%> 50%[1]
4i > 50%> 50%> 50%[1]

Section 4: Potential Mechanism of Action

Many azole-based antifungal agents function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This disruption compromises the integrity of the fungal cell membrane. Molecular docking studies suggest that novel thiazole derivatives may also target this pathway.[8]

G AcetylCoA Acetyl-CoA Pathway1 Mevalonate Pathway AcetylCoA->Pathway1 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->Membrane Pathway1->Squalene Pathway2 Ergosterol Synthesis Pathway2->Ergosterol Inhibitor Thiazole Derivative Inhibitor->Enzyme Inhibition Enzyme->Pathway2

Caption: Potential inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

References

Application Notes and Protocols: 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3-thiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. Its derivatives, particularly those based on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid framework, have garnered significant attention as potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of the aminothiazole ring allow for key hydrogen bond interactions within the ATP-binding pocket of kinases, making it an ideal template for inhibitor design.[1][2] A prominent example is Dasatinib (BMS-354825), a multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML), which features a 2-aminothiazole-5-carboxamide core.[1][3]

These application notes provide a summary of the biological activity of these derivatives against various kinase targets, detailed protocols for their synthesis and evaluation, and diagrams illustrating key experimental workflows and targeted signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the reported in vitro and cellular activities of various this compound derivatives and related aminothiazole compounds.

Table 1: VEGFR-2 Inhibitory Activity

Compound IDStructure/DescriptionAssay TypeTarget Cell LineIC50 (µM)Reference
Compound 4c Thiazole derivativeEnzyme Assay-0.15[4][5]
Sorafenib (Control) -Enzyme Assay-0.059[4][5]
Compound 4b 4-chlorophenylthiazolyl derivativeCytotoxicityMDA-MB-2313.52[6]
Compound 4d 3-nitrophenylthiazolyl derivativeCytotoxicityMDA-MB-2311.21[6]
Sorafenib (Control) -CytotoxicityMDA-MB-2311.18[6]

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound IDStructure/DescriptionTarget Cell LineIC50 (µM)Reference
Compound 4c Thiazole derivativeMCF-7 (Breast)2.57 ± 0.16[4][5]
Compound 4c Thiazole derivativeHepG2 (Liver)7.26 ± 0.44[4][5]
Staurosporine (Control) -MCF-7 (Breast)6.77 ± 0.41[4]
Staurosporine (Control) -HepG2 (Liver)8.4 ± 0.51[4]

Table 3: Inhibition of Other Kinases

Compound ClassTarget KinaseActivityReference
2-aminothiazole derivativeSrc Family Kinases (pan-Src)Nanomolar to subnanomolar IC50[1]
2-amino-5-(thioaryl)thiazolesItk (Interleukin-2-inducible T-cell kinase)Potent and selective inhibition[7][8]
Thiazole/Thiadiazole Carboxamidesc-MetPotent inhibition in biochemical and cellular assays[9]
2-aminothiazole derivativesAurora KinasepIC50 values reported for 54 derivatives[10]
Thiazole sulfonamideEGFR / ErbB2pIC50 > 7 (EGFR), 6 < pIC50 < 7 (ErbB2)[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiazole-5-Carboxamide Core

This protocol describes an efficient, one-pot method for synthesizing the core scaffold, adapted from methodologies used for Dasatinib and related derivatives.[3][11]

Materials:

  • β-ethoxyacrylamide derivative (e.g., (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Base (e.g., Triethylamine, if necessary for final product workup)

Procedure:

  • Dissolution: Dissolve the starting β-ethoxyacrylamide derivative in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Bromination: Cool the solution in an ice bath (0-5°C). Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C.

  • Stirring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the bromination is complete, add thiourea to the reaction mixture in a single portion.

  • Heating: Heat the mixture to reflux (typically 60-80°C) for 4-8 hours, or until TLC indicates the consumption of the bromo-intermediate.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired 2-aminothiazole-5-carboxamide.

G cluster_synthesis Synthesis Workflow start Start: β-ethoxyacrylamide derivative bromination 1. α-Bromination (NBS, 0-5°C) start->bromination cyclization 2. One-Pot Cyclization (Thiourea, Reflux) bromination->cyclization purification 3. Workup & Purification cyclization->purification product Product: 2-Aminothiazole-5-carboxamide purification->product

Caption: General workflow for the one-pot synthesis of the 2-aminothiazole core.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol outlines a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.[12]

Materials:

  • Kinase of interest (e.g., VEGFR-2, Src)

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Stop solution containing EDTA

  • Detection reagents: Europium-labeled anti-phospho-specific antibody and Allophycocyanin (APC)-labeled streptavidin

  • Low-volume 384-well assay plates

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations (e.g., 10-point serial dilution) into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add this mix to all wells containing the test compounds.

  • Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Termination: Add the EDTA-containing stop solution to all wells to chelate Mg²⁺ and halt the enzymatic reaction.

  • Detection: Add the detection reagents (Europium-antibody and APC-streptavidin mix) to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody-antigen binding.

  • Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (Europium, ~615 nm) and acceptor (APC, ~665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

G cluster_assay TR-FRET Kinase Assay Workflow plate 1. Plate Test Compounds in 384-well plate add_enzyme 2. Add Kinase + Biotinylated Substrate plate->add_enzyme add_atp 3. Initiate Reaction (Add ATP) add_enzyme->add_atp incubate 4. Incubate (e.g., 60 min, RT) add_atp->incubate stop 5. Stop Reaction (Add EDTA) incubate->stop detect 6. Add Detection Reagents (Eu-Ab + APC-Streptavidin) stop->detect read 7. Incubate & Read Plate (TR-FRET Reader) detect->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against compound concentration and determine the IC50 value.

Signaling Pathway and Mechanism of Action

Many 2-aminothiazole derivatives function by targeting receptor tyrosine kinases (RTKs) like VEGFR-2 or non-receptor tyrosine kinases like those in the Src family.[1][4] Inhibition of these kinases blocks downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

G cluster_pathway Simplified Kinase Signaling Pathway ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2, Src) ligand->rtk Binds & Activates downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) rtk->downstream Phosphorylates & Activates inhibitor 2-Aminothiazole Derivative inhibitor->rtk INHIBITS response Cellular Responses: • Proliferation • Survival • Angiogenesis downstream->response

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.

References

Application Notes and Protocols: Design and Synthesis of Novel Anticancer Drugs Based on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the design, synthesis, and evaluation of novel anticancer drugs centered on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1][2][3] Its derivatives have shown a wide array of pharmacological activities, notably as potent anticancer agents.[3][4]

These compounds often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[2] This guide outlines the synthetic methodologies, protocols for key biological assays, and a summary of the anticancer activity of selected derivatives.

Data Presentation

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for anticancer activity. The data from several studies are summarized below for comparative analysis.

Compound IDR Group (Substitution on 2-amino group)Cancer Cell LineIC50 (µM)
1a -HPanc-1 (Pancreatic)> 90
1b -COCH₂N(C₄H₉)₂Panc-1 (Pancreatic)43.08[5]
1c -COCH₂(4-methylpiperidin-1-yl)Panc-1 (Pancreatic)> 50
2a N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[3]
2b N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideA549 (Lung)Strong antiproliferative activity[3]
3a 2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)acetamidoHT29 (Colon)2.01[3]
3b 2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)acetamidoA549 (Lung)Significant Activity[3]
3c 2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)acetamidoHeLa (Cervical)Significant Activity[3]
3d 2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)acetamidoKarpas299 (Lymphoma)Significant Activity[3]
4a 2-(4-chlorophenyl)thiazol-4-yl)-N-(thiazol-2-yl)acetamidePC12 (Pheochromocytoma)0.298 mM[3]
4b 2-(4-chlorophenyl)thiazol-4-yl)-N-(thiazol-2-yl)acetamideHepG2 (Liver)0.57 mM[3]

Experimental Protocols

Detailed methodologies for the synthesis of a representative compound and key in vitro anticancer assays are provided below.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a one-pot synthesis method.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C in an ice bath.

  • Slowly add NBS (0.06 mol) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the ethyl acetoacetate is consumed, add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution to basify, which will precipitate the product.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Collect the yellow solid product by filtration, wash with water, and dry.[6]

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis A Ethyl Acetoacetate D Bromination A->D B N-Bromosuccinimide (NBS) B->D C Thiourea/Substituted Thioureas E Cyclization (Hantzsch Thiazole Synthesis) C->E D->E Intermediate F This compound Scaffold E->F G Further Derivatization F->G H Novel Anticancer Drug Candidates G->H

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

Experimental Workflow for Anticancer Evaluation

G cluster_assays In Vitro Assays A Cancer Cell Culture B Treatment with Thiazole Derivatives A->B C Incubation (24-72h) B->C D MTT Assay (Cell Viability) C->D E Annexin V/PI Staining (Apoptosis Assay) C->E F Propidium Iodide Staining (Cell Cycle Analysis) C->F G Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) D->G E->G F->G

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Signaling Pathway of Apoptosis Induction

G cluster_bcl2 Mitochondrial Pathway cluster_caspase Caspase Cascade A 2-Aminothiazole Derivative B Bcl-2 (Anti-apoptotic) Down-regulation A->B C Bax (Pro-apoptotic) Up-regulation A->C D Mitochondrial Membrane Permeabilization B->D inhibition C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Simplified signaling pathway of apoptosis induced by 2-aminothiazole derivatives.

References

Application Notes and Protocols for 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives in the research and development of novel pesticides. The thiazole moiety is a versatile scaffold in agrochemical discovery, exhibiting a wide range of biological activities including fungicidal, insecticidal, and herbicidal properties.[1][2][3]

Introduction

This compound serves as a key building block for the synthesis of a diverse array of agrochemical candidates.[4] Its structural features allow for modifications that can modulate biological activity, selectivity, and physicochemical properties. Research has demonstrated that derivatives of this core structure can act as potent inhibitors of essential fungal enzymes and may also induce systemic acquired resistance (SAR) in plants, offering a dual mode of action for crop protection.[5]

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the biological activity of various derivatives of this compound and related thiazole compounds against key agricultural pests.

Table 1: Fungicidal Activity of Thiazole Carboxamide Derivatives Against Plant Pathogens

Compound IDTarget PathogenEC50 (mg/L)Reference CompoundEC50 (mg/L) of Ref.Reference
6g Rhizoctonia cerealis6.2Thifluzamide22.1[1][[“]]
Sclerotinia sclerotiorum0.6Thifluzamide4.4[1][[“]]
6c Sclerotinia sclerotiorum-Thifluzamide-[1]
9ac Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1[7][8]
Rhizoctonia solani90% inhibition at 10 mg/LThifluzamide80% inhibition at 10 mg/L[7][8]
9bf Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1[7][8]
9cb Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1[7][8]
9cd Sclerotinia sclerotiorum0.8Thifluzamide4.9[7][8]
6u Pseudoperonospora cubensis0.046--[5]
Phytophthora infestans0.20--[5]

Table 2: Insecticidal Activity of Thiazole Derivatives Against Agricultural Pests

Compound ClassTarget PestLC50 (mg/L)Reference
N-pyridylpyrazole Thiazole DerivativesPlutella xylostella (Diamondback Moth)5.32[9]
Spodoptera exigua (Beet Armyworm)6.75[9]
Spodoptera frugiperda (Fall Armyworm)7.64[9]
Chlorobenzothiazole Derivative (4)Spodoptera littoralis34.02[10]
Nitrobenzothiazole Derivative (5)Spodoptera littoralis35.29[10]

Experimental Protocols

A general method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[11][12]

Protocol: Hantzsch Thiazole Synthesis

  • α-Halogenation of β-keto ester: Dissolve the starting β-keto ester in a suitable solvent (e.g., chloroform, acetic acid). Add an equimolar amount of a halogenating agent (e.g., N-bromosuccinimide, sulfuryl chloride) portion-wise while stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-halo-β-keto ester.

  • Cyclization with Thiourea: Dissolve the crude α-halo-β-keto ester in ethanol. Add an equimolar amount of thiourea and reflux the mixture for 2-4 hours.

  • Work-up and Purification: After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired 2-aminothiazole-4-carboxylate derivative.

  • Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid).

The mycelial growth rate method is a common technique to evaluate the in vitro antifungal activity of test compounds.

Protocol: Mycelial Growth Rate Method

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions in sterile distilled water to obtain the desired final concentrations.

  • Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While the medium is still molten, add the appropriate volume of the test compound solution to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the same concentration of the solvent.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: From the dose-response data, calculate the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.

The leaf-dip bioassay is a standard method for evaluating the toxicity of compounds to leaf-feeding insects.

Protocol: Leaf-Dip Bioassay

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water containing a small amount of a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution should contain only the surfactant in water.

  • Treatment of Leaves: Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth). Dip each leaf disc into the test solution for a specified time (e.g., 10-30 seconds). Allow the leaves to air-dry.

  • Insect Exposure: Place the treated leaf discs individually in Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality) and its 95% confidence intervals using probit analysis.[9]

Mode of Action and Signaling Pathways

Several fungicidal thiazole carboxamides have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.[1][7][8]

SDH_Inhibition Thiazole_Carboxamide Thiazole Carboxamide Fungicide SDH_Complex Succinate Dehydrogenase (Complex II) Thiazole_Carboxamide->SDH_Complex Inhibits Fumarate Fumarate SDH_Complex->Fumarate Product ETC Electron Transport Chain SDH_Complex->ETC Succinate Succinate Succinate->SDH_Complex Substrate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle TCA_Cycle->Succinate ATP_Production ATP Production ETC->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Inhibition of Succinate Dehydrogenase by Thiazole Carboxamides.

Certain isothiazole-thiazole derivatives can induce systemic acquired resistance (SAR) in plants, which provides broad-spectrum and long-lasting protection against pathogens. This is often mediated through the salicylic acid (SA) signaling pathway.[5]

SAR_Induction Isothiazole_Thiazole Isothiazole-Thiazole Derivative (e.g., 6u) Plant_Cell Plant Cell Isothiazole_Thiazole->Plant_Cell Applied to plant SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Plant_Cell->SA_Biosynthesis Stimulates SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) NPR1->PR_Genes Induces SAR Systemic Acquired Resistance PR_Genes->SAR Pathogen_Resistance Broad-Spectrum Pathogen Resistance SAR->Pathogen_Resistance

Caption: Induction of Systemic Acquired Resistance by Isothiazole-Thiazole Derivatives.

Experimental Workflow for Pesticide Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of new pesticides based on the this compound scaffold.

Pesticide_Discovery_Workflow Start Start: Scaffold Selection (this compound) Synthesis Synthesis of Derivatives Start->Synthesis Primary_Screening Primary Screening (Fungicidal, Insecticidal, Herbicidal) Synthesis->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active Active 'Hits' Primary_Screening->Active Secondary_Screening Secondary Screening (Dose-Response, EC50/LC50) Active->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification Mode_of_Action Mode of Action Studies Lead_Identification->Mode_of_Action Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Optimization Field_Trials Greenhouse and Field Trials Lead_Identification->Field_Trials Mode_of_Action->Optimization Optimization->Synthesis New Derivatives End Candidate for Development Field_Trials->End

Caption: Workflow for the Discovery of Thiazole-Based Pesticides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its esters. The information is presented in a direct question-and-answer format to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, often prepared via a Hantzsch-type thiazole synthesis, can stem from several factors. The primary causes include incomplete reaction, formation of side products, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) and thiourea. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The reaction temperature is critical. While some protocols suggest heating under reflux, others may benefit from lower temperatures to minimize side product formation.[1][2] Experiment with a temperature range, for instance, starting from room temperature and gradually increasing to reflux, while monitoring the reaction progress by TLC.

  • Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

  • pH Control: The initial condensation is often carried out under neutral or slightly basic conditions. The use of a mild base like sodium or potassium bicarbonate can be beneficial.[1] The final product is an amino acid, which can exist as a zwitterion. The pH of the workup is crucial for precipitation and isolation. Acidification might be necessary to precipitate the product from an aqueous solution.

  • "One-Pot" Synthesis: Consider a "one-pot" synthesis approach where the bromination of the β-ketoester and the subsequent cyclization with thiourea are performed in the same reaction vessel. This method can simplify the procedure and has been reported to improve yields by avoiding the isolation of the potentially unstable α-halo intermediate.[3]

Q2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

A2: Impurities often arise from side reactions of the starting materials or intermediates. Common impurities in Hantzsch thiazole synthesis include unreacted starting materials, self-condensation products of the β-ketoester, and byproducts from the decomposition of thiourea.

Minimization Strategies:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the α-halo-β-ketoester to thiourea. An excess of either reactant can lead to the formation of byproducts.

  • Temperature Management: As mentioned, high temperatures can promote side reactions. Maintaining a moderate and consistent temperature is crucial.

  • Order of Addition: Slowly add the α-halo-β-ketoester to the solution of thiourea. This can help to control the initial exothermic reaction and prevent localized high concentrations of the halide, which might favor side reactions.

Q3: What is the most effective method for purifying the final product?

A3: Recrystallization is the most common and effective method for purifying this compound.[2]

Recommended Solvents for Recrystallization:

  • A mixture of methanol and water is often effective.[2]

  • Tetrahydrofuran (THF) and hexane mixtures can also be used.[2]

  • Ethanol is another suitable solvent.[4]

The choice of solvent will depend on the specific ester or acid being purified. It is advisable to test solubility in a few different solvent systems to find the optimal one for your product.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BExpected Outcome
Method Two-step (Isolation of bromo-intermediate)"One-Pot" Synthesis"One-Pot" synthesis often leads to higher yields (e.g., up to 76%) by avoiding intermediate purification steps.[3]
Solvent Ethanol/WaterTetrahydrofuran/WaterThe choice of solvent can impact reaction rate and solubility of intermediates, thereby affecting yield.[3][5]
Temperature Reflux (e.g., ~65°C)Room Temperature to 50°CLower temperatures may reduce side products, potentially increasing the yield of the desired product.[2]
Catalyst NoneSilica Supported Tungstosilisic AcidThe use of a catalyst in some Hantzsch syntheses has been shown to improve yields to 79-90%.[5]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [3]

This protocol is adapted from a patented method and describes a "one-pot" synthesis that combines bromination and cyclization.

  • Reaction Setup: In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (THF) in a 2:1 to 3:1 volume ratio.

  • Addition of Reactants: To the solvent, add ethyl acetoacetate followed by N-bromosuccinimide (NBS) in equimolar amounts.

  • Bromination: Heat the mixture to facilitate the bromination of the ethyl acetoacetate. The reaction progress can be monitored by TLC.

  • Cyclization: Once the bromination is complete (as indicated by the consumption of ethyl acetoacetate), add thiourea to the reaction mixture.

  • Heating: Heat the reaction mixture in a water bath to promote the cyclization reaction, forming the thiazole ring.

  • Workup: After the reaction is complete, the product will be in the form of its salt. Basify the mixture with ammonia water to obtain the free base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure extend_time Extend Reaction Time optimize_temp->extend_time If yield still low one_pot Consider 'One-Pot' Synthesis Method extend_time->one_pot If still low end Improved Yield one_pot->end hantzsch_synthesis alpha_halo_ketone α-Halo-β-ketoester intermediate Thiouronium Salt Intermediate alpha_halo_ketone->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-5-methyl-1,3-thiazole -4-carboxylic acid ester cyclization->product

References

Optimization of reaction conditions for 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield can stem from several factors:

    • Incomplete Bromination: The initial bromination of the β-ketoester is a critical step. Ensure that the brominating agent (e.g., N-bromosuccinimide or bromine) is fresh and added under the appropriate temperature control to prevent unwanted side reactions.

    • Inefficient Cyclization: The reaction between the α-bromo intermediate and thiourea to form the thiazole ring is sensitive to reaction conditions. The choice of solvent and temperature can significantly impact the reaction rate and yield. Consider optimizing the solvent system (e.g., ethanol, DMF, or a mixture) and reaction temperature.[1][2] A one-pot approach, where the bromination and cyclization occur in the same vessel, can sometimes improve yields by minimizing the handling of the potentially unstable bromo intermediate.[3][4]

    • Suboptimal pH for Hydrolysis: If you are synthesizing the carboxylic acid via hydrolysis of the corresponding ester, the pH of the reaction mixture is crucial. Ensure complete saponification by using a sufficient amount of base (e.g., NaOH) and then carefully acidify the mixture to precipitate the carboxylic acid product.[5] The final pH should typically be in the range of 3-4.[5]

    • Degradation of Starting Materials or Product: 2-aminothiazole derivatives can be sensitive to strong acidic or basic conditions and high temperatures over prolonged periods. Minimize reaction times and use moderate temperatures whenever possible.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities in analytical tests (e.g., NMR, LC-MS). What are the likely side products and how can I purify my compound?

  • Answer: The formation of impurities is a common challenge. Here are some likely culprits and purification strategies:

    • Unreacted Starting Materials: Incomplete reactions can leave unreacted β-ketoester, brominating agent, or thiourea in your product mixture. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

    • Side Products from Bromination: Over-bromination or bromination at undesired positions can occur. Control the stoichiometry of the brominating agent carefully and maintain the recommended reaction temperature.

    • Formation of by-products: Undesired side reactions can lead to various by-products. Purification is essential to isolate the target compound.

    • Purification Strategies:

      • Recrystallization: This is a common and effective method for purifying solid products. Suitable solvent systems include ethanol, methanol, or DMF/water mixtures.[1][5]

      • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Hantzsch thiazole synthesis. This typically involves the reaction of an ethyl 2-acetyl-3-oxobutanoate (a β-ketoester) with a brominating agent, followed by cyclization with thiourea to form the ethyl ester of the target molecule. The final step is the hydrolysis of the ester to the carboxylic acid.[2][5]

Q2: What are the key reaction parameters to control for optimizing the synthesis?

A2: The following parameters are critical for optimization:

  • Temperature: Both the bromination and cyclization steps are temperature-sensitive.

  • Solvent: The choice of solvent (e.g., ethanol, DMF, THF/water) can influence reaction rates and solubility of reactants.[1][2][3]

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize side product formation.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants, especially the brominating agent, is crucial.

Q3: Can this synthesis be performed as a one-pot reaction?

A3: Yes, a "one-pot" approach where the bromination and cyclization steps are performed sequentially in the same reaction vessel without isolating the intermediate has been reported.[3][4] This can simplify the procedure and potentially increase the overall yield by avoiding the isolation of the often-unstable α-bromo intermediate.[3]

Quantitative Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylate Derivatives

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ester Synthesis (Two-Step) Ethyl 4-bromo-3-oxopentanoate, ThioureaEthanolReflux5 (MW)74[2]
Ester Synthesis (One-Pot) Acetoacetate, N-Bromosuccinimide, ThioureaWater/THFWater BathNot Specifiedup to 76[3]
Hydrolysis Methyl 2-amino-5-methylthiazole-4-carboxylate, NaOHWater50-600.575[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate and Subsequent Hydrolysis

Step A: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate [2]

  • To a solution of ethyl 4-bromo-3-oxopentanoate (1 mmol) in ethanol (20 mL), add thiourea (1 mmol).

  • Heat the reaction mixture under reflux using microwave irradiation at 100 W for 5 minutes.

  • After cooling, add the reaction mixture to water (20 mL).

  • Extract the product with methylene chloride (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

Step B: Hydrolysis to this compound [5]

  • Add the crude ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1 mmol) to a stirring solution of NaOH (85 mM in 150 mL of water) at 50-60°C over 30 minutes until a clear solution forms.

  • Cool the solution and acidify with 1 M HCl to a pH of 3-4.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid from methanol to obtain the pure this compound.

Protocol 2: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [3]

  • In a suitable reaction vessel, dissolve ethyl acetoacetate in a 2:1 to 3:1 mixture of water and tetrahydrofuran.

  • Add N-bromosuccinimide to the solution and heat the mixture to effect bromination.

  • After the bromination is complete (monitor by TLC), add thiourea to the reaction mixture.

  • Heat the mixture in a water bath to facilitate the cyclization reaction.

  • Upon completion, the salt of the product is formed. Basify the mixture with ammonia water.

  • Purify the resulting product to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (β-Ketoester, Thiourea) bromination Bromination (e.g., NBS) start->bromination Step 1 cyclization Cyclization bromination->cyclization Step 2 ester_intermediate Ester Intermediate cyclization->ester_intermediate Formation hydrolysis Hydrolysis (NaOH, then HCl) ester_intermediate->hydrolysis Step 3 product Final Product: 2-Amino-5-methyl-1,3-thiazole -4-carboxylic acid hydrolysis->product Isolation

Caption: Experimental workflow for the synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Yield incomplete_bromination Incomplete Bromination low_yield->incomplete_bromination inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization suboptimal_hydrolysis Suboptimal Hydrolysis low_yield->suboptimal_hydrolysis degradation Degradation low_yield->degradation check_reagents Check Reagent Quality & Stoichiometry incomplete_bromination->check_reagents optimize_conditions Optimize Solvent & Temperature inefficient_cyclization->optimize_conditions control_ph Control pH during Hydrolysis & Precipitation suboptimal_hydrolysis->control_ph minimize_reaction_time Minimize Reaction Time & Temperature degradation->minimize_reaction_time

Caption: Troubleshooting logic for low product yield.

References

Common byproducts in the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in the synthesis of this compound via the Hantzsch synthesis?

A1: The Hantzsch synthesis for this target molecule typically involves the condensation of an α-haloacetoacetate derivative with thiourea. The most common byproducts encountered are:

  • Isomeric Thiazole: The primary byproduct is often an isomer of the desired product. This arises from the non-selective halogenation of the acetoacetate starting material, which can occur at either the methyl or the methylene position. While halogenation at the methylene position leads to the desired product, halogenation at the methyl position results in the formation of an isomeric thiazole.

  • Unreacted Starting Materials: Residual thiourea and the α-haloacetoacetate derivative may remain in the crude product.

  • Side-Reaction Products: The α-haloacetoacetate can undergo self-condensation or other degradation reactions, particularly if the reaction conditions are not well-controlled.

  • Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions, the carboxylic acid or ester functionality may be susceptible to hydrolysis.

Q2: My reaction has resulted in a mixture of isomers. How can I separate the desired this compound from its isomer?

A2: Separation of thiazole isomers can be challenging due to their similar physical properties. The most effective method is typically fractional recrystallization. The key is to identify a solvent or solvent system in which the solubility of the desired product and the isomeric byproduct are sufficiently different at varying temperatures.

A general approach involves:

  • Solvent Screening: Test the solubility of the crude mixture in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) at both room temperature and elevated temperatures. The ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the isomeric byproduct will either remain in solution or have a significantly different solubility profile.

  • Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals of the less soluble isomer. If the desired product is less soluble, it will crystallize out, and the isomeric byproduct will remain in the mother liquor.

  • Iterative Process: It may be necessary to perform multiple recrystallizations to achieve the desired purity.

Q3: How can I remove unreacted thiourea from my crude product?

A3: Unreacted thiourea can often be removed by taking advantage of its solubility in water. After the reaction, quenching the mixture with water and adjusting the pH can help. Thiourea is more water-soluble than the thiazole product. A thorough wash of the crude product with cold water during filtration can effectively remove a significant portion of unreacted thiourea. If it persists, recrystallization is also effective.

Q4: I have an oily or impure solid product after the initial workup. What are the recommended purification steps?

A4: A common and effective purification strategy involves a combination of pH adjustment and recrystallization.

  • Acid-Base Extraction/Precipitation:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities.

    • Wash with a dilute acidic solution (e.g., dilute HCl) to remove basic impurities.

    • Alternatively, for the carboxylic acid product, you can dissolve the crude material in a basic aqueous solution, filter to remove any insoluble impurities, and then re-precipitate the desired product by acidifying the filtrate.[1]

  • Recrystallization: Following the acid-base wash, the product can be further purified by recrystallization from a suitable solvent as described in Q2. Common solvents for recrystallizing aminothiazole derivatives include ethanol, methanol, ethyl acetate/hexane mixtures, and THF/water mixtures.[2]

Data Presentation

Table 1: Solubility of a Related Compound (2-amino-5-methylthiazole) in Various Solvents at Different Temperatures

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl AcetateAcetonitrileToluene
278.15 0.13950.05830.04560.03980.08970.10870.03560.0198
283.15 0.16120.06910.05430.04760.10430.12650.04230.0235
288.15 0.18530.08150.06420.05650.12050.14630.05010.0278
293.15 0.21210.09570.07540.06670.13860.16850.05910.0328
298.15 0.24190.11210.08820.07830.15880.19340.06940.0386
303.15 0.27510.13090.10280.09150.18130.22130.08130.0453
308.15 0.31190.15250.11950.10650.20650.25250.09490.0531
313.15 0.35280.17720.13860.12360.23450.28740.11060.0621

This data suggests that alcohols, acetone, and ethyl acetate are good candidates for recrystallization solvents, as they show a significant increase in solubility with temperature.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general method for the recrystallization of a solid thiazole derivative.

  • Solvent Selection: Based on preliminary tests, choose a solvent in which the target compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Byproduct_Removal_Workflow Workflow for Byproduct Identification and Removal cluster_analysis Purity Check start Crude Reaction Mixture analysis Analyze Crude Product (e.g., TLC, LC-MS, NMR) start->analysis byproduct_id Identify Byproducts: - Isomeric Thiazole - Unreacted Starting Materials - Other Impurities analysis->byproduct_id unreacted_sm Issue: Unreacted Starting Materials byproduct_id->unreacted_sm Check for starting materials isomeric_byproduct Issue: Isomeric Byproduct Present byproduct_id->isomeric_byproduct Check for isomers other_impurities Issue: Other Impurities byproduct_id->other_impurities Check for other spots/peaks wash_filter Solution: Aqueous Wash & Filtration unreacted_sm->wash_filter recrystallization Solution: Fractional Recrystallization isomeric_byproduct->recrystallization ph_adjustment Solution: pH Adjustment & Extraction/Precipitation other_impurities->ph_adjustment wash_filter->analysis_check1 Re-analyze recrystallization->analysis_check2 Re-analyze ph_adjustment->analysis_check3 Re-analyze pure_product Pure 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid analysis_check1->recrystallization If isomers still present analysis_check1->pure_product If pure analysis_check2->recrystallization Repeat if necessary analysis_check2->pure_product If pure analysis_check3->recrystallization If isomers still present analysis_check3->pure_product If pure

Caption: Troubleshooting workflow for byproduct removal.

References

Technical Support Center: Purification of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid via recrystallization.

Troubleshooting Guide

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from using a solvent in which the compound has very low solubility. To address this, consider the following:

  • Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the compound dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery yields.

  • Switch to a More Polar Solvent: If a non-polar solvent is being used, try a more polar alternative. For heterocyclic compounds like this compound, polar solvents such as alcohols or aqueous mixtures are often more effective.

  • Use a Solvent Mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

Question: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common if the melting point of the compound is lower than the boiling point of the solvent or if significant impurities are present.[1] To mitigate this:

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling.

  • Use a Larger Volume of Solvent: A more dilute solution can sometimes prevent oiling. Reheat the mixture to dissolve the oil, add more solvent, and then cool again slowly.

  • Change the Solvent System: A different solvent or solvent pair may be necessary. If using a single solvent, try a mixed solvent system.

Question: The recrystallization yield is very low. What are the potential causes and how can I improve it?

Answer: A low yield can be attributed to several factors.[2] Consider these points for improvement:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[3]

Question: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

Answer: A supersaturated solution may require intervention to initiate crystallization.[1][3] Try the following techniques:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystallization.

  • Reduce the Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period.

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on data for related compounds, suitable solvents include C1-C6 alcohols (methanol, ethanol), tetrahydrofuran (THF), water, or mixtures thereof.[4] Ethanol or a mixture of ethanol and water is a good starting point for optimization.

How can I remove colored impurities during recrystallization?

If your solution has a noticeable color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product.

Is it necessary to use a hot filtration step?

A hot filtration step is crucial if there are insoluble impurities in your crude product. This step removes any solid material that does not dissolve in the hot recrystallization solvent.

Quantitative Data

The following table provides solubility data for the related compound, 2-amino-5-methylthiazole, in various solvents at different temperatures. While not the exact target compound, this data can serve as a useful guide for solvent selection.

Table 1: Molar Solubility (x10³) of 2-Amino-5-methylthiazole in Various Solvents

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl AcetateToluene
278.15385.12245.87187.54154.21312.45345.6745.12
283.15456.78298.43225.89189.76378.91412.3458.78
288.15534.21356.12268.43228.54451.23485.6775.43
293.15618.98419.87315.67271.89529.87564.3295.87
298.15710.45488.54367.89318.43615.43648.98119.54
303.15809.12562.34425.12369.87708.98739.12146.87
308.15915.78641.87487.54425.65809.12835.43178.43
313.151030.12727.54555.21486.87916.78938.76214.56

Note: This data is for 2-amino-5-methylthiazole and is intended as a guide. The carboxylic acid group in the target compound will influence its solubility.

Table 2: Suggested Solvents for Recrystallization of 2-Amino-thiazole-5-carboxylic Acid Derivatives [4]

Solvent ClassExamples
C1-C6 AlcoholsMethanol, Ethanol, Propanol
EthersTetrahydrofuran (THF)
AlkanesHexane
WaterWater
MixturesAlcohol/Water, THF/Hexane

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Optional: Add Activated Charcoal for Decolorization A->B C 3. Hot Gravity Filtration to Remove Insolubles A->C If no decolorization needed B->C D 4. Cool Filtrate Slowly to Induce Crystallization C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Experimental Workflow for Recrystallization

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound Oils Out start->issue2 issue3 Low Yield start->issue3 sol1a Scratch inner wall of flask issue1->sol1a sol1b Add a seed crystal issue1->sol1b sol1c Reduce solvent volume issue1->sol1c sol1d Cool for a longer period issue1->sol1d sol2a Cool solution more slowly issue2->sol2a sol2b Use more solvent issue2->sol2b sol2c Change solvent system issue2->sol2c sol3a Use minimum hot solvent issue3->sol3a sol3b Pre-heat filtration apparatus issue3->sol3b sol3c Wash with ice-cold solvent issue3->sol3c

Caption: Troubleshooting Common Recrystallization Issues

References

Technical Support Center: Troubleshooting Low Solubility of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers for my biological assay. What are the initial steps I should take?

A1: The low aqueous solubility of this scaffold is a common challenge. The molecule is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group. Its solubility is therefore highly dependent on pH. The initial steps to address this are:

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group.[1] Try dissolving the compound in buffers with different pH values. Acidic conditions (e.g., pH 2-4) will protonate the basic 2-amino group, forming a more soluble salt. Conversely, alkaline conditions (e.g., pH 8-10) will deprotonate the carboxylic acid, also forming a more soluble salt. The compound will likely exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental setup, consider using a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or PEG 400.[1] Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can affect biological assays.

Q2: I am using an organic solvent for my reaction, but my this compound starting material has poor solubility. Which organic solvents are most effective?

A2: The solubility in organic solvents is influenced by the polarity and hydrogen bonding capabilities of the solvent. For a closely related compound, 2-amino-5-methylthiazole, experimental data shows that solubility is highest in polar protic and aprotic solvents. Methanol is a particularly good solvent.[2][3] The solubility generally follows the trend: methanol > ethyl acetate > acetone > ethanol.[2][3] For your carboxylic acid derivative, you can expect a similar trend. Solvents like toluene and cyclohexane are likely to be poor choices.[2][3]

Q3: Can temperature be used to increase the solubility of my compound?

A3: Yes, for most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Applying gentle heat and stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, be cautious of potential degradation of your compound at elevated temperatures, especially over long periods.

Q4: What are some more advanced strategies if basic troubleshooting fails to sufficiently improve solubility for in vivo studies?

A4: For preclinical and clinical development, more robust methods for enhancing solubility are often required. These include:

  • Salt Formation: Creating a stable salt of your compound is a very effective and common strategy.[5][6] Given the presence of both a basic and an acidic group, you can form salts with various pharmaceutically acceptable acids or bases. This can dramatically improve aqueous solubility and dissolution rates.

  • Co-crystallization: Forming a co-crystal with a benign co-former molecule can alter the crystal lattice energy and improve solubility.[1] Carboxylic acids are often used as co-formers.[1]

  • Chemical Modification/Prodrugs: If synthetically feasible, you can modify the structure to improve solubility. This could involve adding polar functional groups or creating a prodrug that is more soluble and is converted to the active compound in vivo.[7]

  • Nanotechnology Approaches: Techniques like creating nanoparticles or nanosuspensions can increase the surface area of the drug, leading to improved dissolution and solubility.[8]

Data Presentation

Table 1: Experimentally Determined Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures.[2][3]

Note: This data is for a structurally related compound without the carboxylic acid group and serves as a guide for solvent selection.

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)Acetone (mole fraction)Ethyl Acetate (mole fraction)
278.150.12340.04560.06780.0890
283.150.14560.05430.08120.1023
288.150.17010.06380.09580.1178
293.150.19870.07450.11230.1356
298.150.23120.08670.13090.1567
303.150.26890.10050.15210.1812
308.150.31230.11620.17650.2098
313.150.36140.13410.20450.2431
Table 2: Illustrative pH-Dependent Aqueous Solubility Profile for an Amphoteric Thiazole Carboxylic Acid Derivative

Note: This table is an illustrative example based on the known behavior of amphoteric compounds and is intended to guide pH selection for solubility experiments. Actual values must be determined experimentally.

pHPredominant SpeciesExpected Relative SolubilityRationale
1.2Cationic (protonated amine)HighFormation of a soluble salt with the conjugate base of the buffer acid.
4.0Cationic/ZwitterionicModerate to LowApproaching the isoelectric point.
~5.5 (pI)Zwitterionic (neutral net charge)MinimumLowest aqueous solubility due to strong intermolecular interactions in the solid state.
6.8Zwitterionic/AnionicModerate to LowMoving away from the isoelectric point.
7.4Anionic (deprotonated carboxylate)ModerateIncreased solubility due to salt formation.
9.0Anionic (deprotonated carboxylate)HighFormation of a soluble salt with the buffer cation.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method to determine equilibrium solubility.[9]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., a specific pH buffer or organic solvent) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

  • Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.22 µm filter to remove any undissolved particles.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol 2: pH Adjustment for Solubility Enhancement
  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[1]

  • Stock Solution (Optional): If possible, prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.

  • Dissolution Attempt:

    • Direct Method: Add a pre-weighed amount of the solid compound to each buffer and vortex/sonicate. Observe for dissolution.

    • From Stock: Add a small aliquot of the DMSO stock solution to each buffer. Observe for any precipitation. The final DMSO concentration should be kept low (ideally <1%) to minimize its effect on solubility and the intended assay.

  • Observation: Visually inspect for clarity or use nephelometry to assess solubility at different pH values.

Visualizations

G start Low Solubility Observed check_purity Verify Compound Purity and Identity start->check_purity ph_adjust Systematic pH Adjustment (e.g., pH 2 to 10) check_purity->ph_adjust If pure cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent Failure soluble Compound Soluble Proceed with Experiment ph_adjust->soluble Success temperature Increase Temperature cosolvent->temperature Failure cosolvent->soluble Success temperature->soluble Success insoluble Solubility Still Insufficient temperature->insoluble Failure advanced Consider Advanced Methods: - Salt Formation - Co-crystallization - Prodrug Synthesis insoluble->advanced

Caption: Troubleshooting workflow for low solubility.

G solubility Solubility of 2-amino-5-methyl-1,3-thiazole- 4-carboxylic acid ph pH of Solution solubility->ph solvent Solvent Polarity & H-Bonding solubility->solvent temp Temperature solubility->temp structure Molecular Structure (Amphoteric Nature) solubility->structure solid_state Solid State Form (Crystal Packing) solubility->solid_state sub_ph1 Low pH: Protonated Amine (Cation) -> Higher Solubility ph->sub_ph1 sub_ph2 High pH: Deprotonated Carboxylate (Anion) -> Higher Solubility ph->sub_ph2 sub_ph3 Isoelectric Point (pI): Zwitterion -> Lowest Solubility ph->sub_ph3

Caption: Key factors influencing solubility.

References

Technical Support Center: Scale-up Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for challenges encountered during the scale-up synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question: My overall yield is low in the Hantzsch-type synthesis. What are the critical parameters to optimize for scale-up?

Answer: Low yields during the scale-up of Hantzsch-type thiazole synthesis are a common challenge. Several parameters are critical for optimization:

  • Temperature Control: The reaction temperature for all steps, particularly the cyclization with thiourea, should be carefully controlled. A typical range is between 40 to 70°C.[1] Overheating can lead to decomposition and the formation of side products.

  • Acidic Medium: The cyclization step requires a strong acidic medium to proceed efficiently. A mixture of a strong acid like hydrochloric acid (HCl) in a solvent such as acetic acid is often used.[1] The molar ratio of the acid to your intermediate should be optimized, typically in the range of 1-10.[1]

  • Reagent Addition: On a large scale, the rate of addition of reagents becomes crucial. For instance, when preparing amide intermediates, slow, controlled addition of reagents like 3-ethoxyacryloyl chloride at low temperatures (0-5°C) can prevent unwanted side reactions and improve yield.[2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times can promote impurity formation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint. For example, the formation of certain amide intermediates may require 2 hours at 20°C, followed by stirring at a lower temperature for 1 hour to ensure complete precipitation.[2]

Question: I am observing significant by-product formation, particularly from non-selective bromination. How can this be mitigated?

Answer: The formation of brominated by-products, such as on an aromatic ring or at the amine position, is a frequent issue when using reagents like bromine. To improve selectivity:

  • Use a Chemoselective Brominating Agent: N-bromosuccinimide (NBS) is a highly effective and chemoselective agent for the α-bromination of β-ethoxyacrylamide intermediates.[2][3] This approach has been shown to yield the desired 2-aminothiazole product in high yields (around 95%) without the formation of N-bromination or phenyl ring bromination by-products.[2]

  • Control Reaction Conditions: When using NBS, the reaction is typically performed in a solvent mixture such as dioxane and water.[2][3] Careful control of stoichiometry and temperature is essential to ensure only the desired α-position is brominated before the one-pot cyclization with thiourea.

Question: The final product is proving difficult to purify at an industrial scale. What purification methods are recommended?

Answer: Large-scale purification requires methods that are both efficient and scalable, avoiding chromatography where possible.

  • Recrystallization: This is the preferred method for purifying the final compound. A range of solvents and solvent mixtures can be effective.[1]

    • Recommended Solvents: C1-C6 alcohols (e.g., methanol), C4-C8 ethers (e.g., THF), C4-C8 esters, C5-C8 alkanes (e.g., hexane), and water, or mixtures thereof, have been successfully used.[1]

    • Procedure: The crude product is dissolved in a suitable solvent at an elevated temperature (e.g., 60°C) and then slowly cooled to a lower temperature (e.g., 0°C) to induce crystallization.[1] The resulting solid can be collected by filtration.

  • pH Adjustment/Precipitation: The target compound, being an amino acid, has variable solubility at different pH values. After the reaction, the thiazole derivative is often obtained as an acid salt.[1] It can be precipitated from the solution by carefully neutralizing the reaction mixture with a base. Conversely, dissolving the crude product in an alkaline solution and re-acidifying can also be an effective purification step.

Question: Are there alternative, more scalable synthetic routes that avoid common issues like low yields and difficult intermediate isolation?

Answer: Yes, modern synthetic strategies have been developed to be more efficient and scalable.

  • Route via β-Ethoxyacrylamide Intermediate: This method offers excellent yields and avoids many of the issues of older routes.[2][3] It involves the chemoselective α-bromination of an N-substituted β-ethoxyacrylamide with NBS, followed by a one-pot cyclization with thiourea.[2] This process is highly efficient and avoids the isolation of sensitive brominated intermediates.

  • "One-Pot" Synthesis: To simplify operations and avoid isolating intermediates, a "one-pot" approach combining bromination and cyclization has been developed.[4] This method simplifies the process, reduces handling of potentially unstable intermediates, and can improve the overall yield to as high as 76%.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the most common synthetic routes?

The choice of starting materials depends on the synthetic strategy. For Hantzsch-type synthesis, key precursors include an α-halocarbonyl compound and a thiourea derivative.[3] For more modern, high-efficiency routes, starting materials include β-ethoxy acryloyl chloride, a substituted aniline, N-bromosuccinimide (NBS), and thiourea.[2][3]

Q2: What are typical reaction conditions for the final cyclization step?

In the Hantzsch-type synthesis, the cyclization is typically carried out in acetic acid with HCl at around 50°C.[3] In the β-ethoxyacrylamide route, after α-bromination, the one-pot cyclization with thiourea is achieved by heating the reaction mixture, for example, to 80°C.[2]

Q3: What safety precautions are critical during the scale-up of this synthesis?

  • Handling of Reagents: Many reagents used are hazardous. Strong acids (HCl), acyl chlorides, and brominating agents (NBS) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Ventilation: All steps should be performed in a well-ventilated area or a fume hood to avoid inhalation of volatile and corrosive vapors.

  • Exothermic Reactions: Be aware that some steps, such as acid-base neutralizations or the addition of reactive reagents, can be exothermic. On a large scale, this heat generation must be managed with an appropriate cooling system to prevent runaway reactions.

Data Presentation

The following table summarizes and compares key parameters for two prominent synthetic routes.

Parameter Hantzsch-Type Synthesis β-Ethoxyacrylamide Route Reference
Key Intermediate α-chloro or α-bromo carbonylN-substituted β-ethoxyacrylamide[3]
Brominating Agent Not always required; depends on starting materialN-Bromosuccinimide (NBS)[2][3]
Cyclization Reagent ThioureaThiourea[2][3]
Typical Solvent(s) Acetic Acid, MethanolTetrahydrofuran (THF), Dioxane/Water[1][2][3]
Typical Temperature 50-65°C80°C (for cyclization)[2][3]
Reported Overall Yield ~68%~95% (for cyclization step)[2][3]

Experimental Protocols

Protocol 1: Synthesis via β-Ethoxyacrylamide Intermediate

This protocol is adapted from a high-efficiency method developed for the synthesis of a key intermediate for the drug Dasatinib.[2]

Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

  • Dissolve 2-chloro-6-methylaniline (0.42 mol) in tetrahydrofuran (THF, 600 mL) in a suitable reactor.

  • Add pyridine (0.63 mol) as a base.

  • Cool the mixture to 0-5°C.

  • Slowly add 3-ethoxyacryloyl chloride (0.63 mol) while maintaining the temperature between 0-5°C.

  • After addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.

  • Isolate the product by filtration after precipitation. This step yields the desired amide intermediate.[2]

Step 2: α-Bromination and One-Pot Cyclization

  • Suspend the N-(2-chloro-6-methylphenyl) β-ethoxyacrylamide from the previous step in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) to the suspension to perform the chemoselective α-bromination.

  • Add thiourea (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 80°C to induce ring closure and form the 2-aminothiazole ring.[2]

  • Upon reaction completion (monitored by HPLC/TLC), cool the mixture.

  • The final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be isolated by filtration and purified by recrystallization. This step proceeds in excellent yield (95%).[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis process.

G cluster_start Initial Problem cluster_checks Troubleshooting Checks cluster_actions Corrective Actions start Low Yield or High Impurity check_temp Review Temperature Control? start->check_temp check_reagents Verify Reagent Stoichiometry? start->check_reagents check_selectivity Analyze By-Product Formation? start->check_selectivity action_temp Optimize Heating/ Cooling Profile check_temp->action_temp action_reagents Adjust Molar Ratios (e.g., Acid, Thiourea) check_reagents->action_reagents action_selectivity Switch to Chemoselective Reagent (e.g., NBS) check_selectivity->action_selectivity action_purification Optimize Purification (Recrystallization) action_temp->action_purification action_reagents->action_purification action_selectivity->action_purification end_node Successful Scale-Up action_purification->end_node

Caption: A troubleshooting workflow for addressing common scale-up issues.

Caption: Workflow for the high-efficiency β-ethoxyacrylamide synthetic route.

References

Technical Support Center: Crystallization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No crystals form Solution is undersaturated.Concentrate the solution by slow evaporation of the solvent. If using a multi-solvent system, add more of the anti-solvent.
Nucleation is inhibited.Try scratching the inner surface of the crystallization vessel with a glass rod. Introduce a seed crystal if available.
Incorrect solvent system.Consult the solvent selection guide (Table 1) and consider a different solvent or solvent mixture.
Oiling out or amorphous precipitate forms Solution is too supersaturated.Re-dissolve the material by heating and add a small amount of additional solvent to reduce the supersaturation level.
Cooling rate is too fast.Allow the solution to cool more slowly. A dewar filled with warm water can be used to insulate the crystallization vessel for very slow cooling.
Presence of impurities.Purify the starting material further using techniques such as column chromatography.
Formation of very small or needle-like crystals High rate of nucleation.Reduce the concentration of the solution. Ensure the crystallization environment is free from vibrations.
Low crystal yield Compound is significantly soluble in the mother liquor.Cool the solution to a lower temperature to decrease solubility. Minimize the amount of solvent used for washing the crystals.
Premature filtration.Ensure that crystallization is complete before filtering.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on data for structurally similar compounds, a good starting point for solvent screening is to use polar solvents in which the compound has moderate solubility. A patent for related 2-amino-thiazole-5-carboxylic acid derivatives suggests the solvent systems summarized in Table 2.[1] Additionally, solubility data for the closely related 2-amino-5-methylthiazole (Table 1) can provide guidance on suitable solvent classes.[2]

Q2: How does pH affect the crystallization of this compound?

A2: As an amino acid derivative, the solubility of this compound is expected to be highly pH-dependent. The molecule possesses both an acidic carboxylic acid group and a basic amino group, meaning it can exist as a zwitterion, a cation, or an anion depending on the pH. Typically, the lowest solubility is observed at the isoelectric point (pI). It is recommended to perform small-scale experiments to determine the optimal pH for crystallization, likely in the range of 3 to 7. Adjusting the pH of an aqueous solution can be a powerful technique to induce crystallization.[3]

Q3: What crystallization methods are most likely to be successful?

A3: The most common and often successful methods for small organic molecules like this are:

  • Slow Evaporation: This is a simple method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and leading to crystal formation.

  • Slow Cooling: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Q4: My crystals are very thin needles. How can I grow larger, more block-like crystals?

A4: The formation of needle-like crystals often indicates rapid crystal growth. To encourage the growth of larger, higher-quality crystals, you should aim to slow down the crystallization process. This can be achieved by:

  • Using a more dilute solution.

  • Slowing the rate of cooling or evaporation.

  • Using a solvent system where the compound has slightly higher solubility.

  • Minimizing vibrations and disturbances during crystal growth.

Data Presentation

Table 1: Mole Fraction Solubility of 2-amino-5-methylthiazole in Various Solvents at Different Temperatures

Note: This data is for a structurally related compound and should be used as a guide for solvent selection for this compound.[2]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl AcetateAcetonitrileTolueneCyclohexane1,4-Dioxane2-Butanone
278.150.13320.05730.04110.03560.07890.09210.02980.01560.00340.04980.0415
283.150.15540.06890.04980.04320.09450.11020.03650.01920.00420.05990.0499
288.150.18050.08210.05980.05190.11230.13050.04410.02340.00510.07150.0595
293.150.20880.09710.07130.06190.13250.15340.05280.02830.00620.08480.0704
298.150.24080.11430.08450.07340.15550.17910.06280.03390.00750.10010.0828
303.150.27690.13380.10010.08660.18140.20810.07420.04040.00900.11750.0969
308.150.31760.15610.11740.10180.21070.24070.08720.04780.01080.13750.1129
313.150.36350.18130.13690.11910.24360.27730.10210.05630.01280.16040.1311

Table 2: Suggested Solvent Systems for Recrystallization of 2-amino-thiazole-5-carboxylic acid Derivatives [1]

Solvent ClassExamples
Alkanes (C5-C8)Hexane
Ethers (C4-C8)Tetrahydrofuran (THF)
Esters (C4-C8)Ethyl Acetate
Alcohols (C1-C6)Methanol, Ethanol
Alkylaromatics (C6-C9)Toluene
Aqueous MixturesWater in combination with the above organic solvents

Experimental Protocols

1. Slow Evaporation Method

  • Dissolution: In a clean vial, dissolve the this compound in a suitable solvent (refer to Tables 1 and 2 for starting points) at room temperature until a saturated or near-saturated solution is obtained.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a new, clean vial to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed.

  • Observation: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

2. Slow Cooling Method

  • Dissolution: In a clean flask, add the this compound and a suitable solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add a minimal amount of additional solvent to ensure the solution is not supersaturated at the elevated temperature.

  • Filtration (Optional but Recommended): If any impurities are visible, filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a dewar with warm water).

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Start Start Compound 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid Start->Compound Solvent_Screen Solvent Screening (See Tables 1 & 2) Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Good solubility at room temp Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Good solubility at high temp Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Requires solvent/ anti-solvent pair Crystals High-Quality Crystals Slow_Evap->Crystals No_Crystals No Crystals / Oil Slow_Evap->No_Crystals Slow_Cool->Crystals Slow_Cool->No_Crystals Vapor_Diff->Crystals Vapor_Diff->No_Crystals Troubleshoot Troubleshoot No_Crystals->Troubleshoot Consult Troubleshooting Guide Troubleshoot->Solvent_Screen Re-evaluate

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_yes Crystal Quality Assessment cluster_no Troubleshooting Path Start Crystallization Attempt Observe Observe Outcome Start->Observe Decision Crystals Formed? Observe->Decision Yes Yes Decision->Yes No No / Oil / Powder Decision->No Quality_Check Assess Crystal Quality (Size, Shape) Yes->Quality_Check No_Crystals_Action Increase Concentration Add Seed Crystal Scratch Flask No->No_Crystals_Action No solid Oil_Action Re-dissolve & Add Solvent Slow Cooling Rate No->Oil_Action Oily precipitate Powder_Action Reduce Concentration Slower Cooling/Evaporation No->Powder_Action Fine powder Good_Quality Good Quality Quality_Check->Good_Quality Meets requirements Poor_Quality Poor Quality (Needles, Small) Quality_Check->Poor_Quality Does not meet requirements Poor_Quality->Powder_Action Optimize No_Crystals_Action->Start Retry Oil_Action->Start Retry Powder_Action->Start Retry

Caption: Troubleshooting logic for common crystallization issues.

References

Resolving peak overlaps in the NMR spectrum of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering peak overlap in the NMR spectrum of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum in DMSO-d₆ shows two broad, overlapping signals. How can I definitively assign the amino (-NH₂) and carboxylic acid (-COOH) protons?

A1: The overlap of exchangeable protons like those in amine and carboxylic acid groups is a common issue. Their chemical shifts are highly sensitive to solvent, concentration, and temperature. Here are two effective methods to distinguish them:

  • Deuterium Exchange (D₂O Shake): This is the simplest and most definitive method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The protons of the -NH₂ and -COOH groups will exchange with deuterium. As deuterium is not observed in ¹H NMR, the signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity, confirming their identity.

  • Variable Temperature (VT) NMR: The chemical shifts of protons involved in hydrogen bonding are often temperature-dependent.[1][2] Increasing the temperature can disrupt hydrogen bonding, typically causing the -OH and -NH signals to shift, often to a different extent, which may resolve the overlap.[1]

Q2: The singlet for my methyl (-CH₃) group is partially overlapped with another signal at room temperature. How can I resolve it?

A2: Overlap involving non-exchangeable protons like a methyl group can often be resolved by subtly changing the chemical environment:

  • Change the Solvent: The chemical shift of a proton can be significantly influenced by the surrounding solvent due to factors like magnetic anisotropy and hydrogen bonding interactions.[3][4][5][6] Acquiring the spectrum in a different deuterated solvent (e.g., switching from DMSO-d₆ to acetone-d₆ or methanol-d₄) will likely shift the positions of the signals, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ are particularly known for causing significant shifts (aromatic solvent-induced shifts or ASIS).[5]

  • Variable Temperature (VT) NMR: As with exchangeable protons, changing the temperature can alter the populations of different molecular conformations.[1] This can lead to small but significant changes in the chemical shifts of nearby protons, which may be sufficient to resolve the overlap.[1][7]

Q3: I've tried changing solvents and temperature, but I'm still uncertain about my assignments due to crowding in the spectrum. What is the next step?

A3: When 1D NMR techniques are insufficient, two-dimensional (2D) NMR is the next logical step.[8][9] 2D NMR experiments spread the signals across a second frequency dimension, providing much greater resolution and revealing correlations between different nuclei.[8][10][11] This is extremely effective for resolving overlapping signals.[8][10]

Q4: Which 2D NMR experiment should I use to resolve my overlapping signals?

A4: The choice of experiment depends on the information you need:

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][9] If your methyl peak is overlapping with a proton that is part of a larger spin system, COSY can help trace the connections. However, for this compound, which has few coupled protons, its utility may be limited to identifying any long-range couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (one-bond correlation).[8][10] This is exceptionally powerful for resolving overlap. Even if two proton signals overlap in the ¹H dimension, they will almost certainly correlate to carbon signals with different chemical shifts in the ¹³C dimension, appearing as two distinct cross-peaks in the 2D spectrum.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is useful for piecing together the carbon skeleton and confirming assignments by looking at longer-range connectivities.

Troubleshooting and Experimental Workflow

If you encounter an unresolved ¹H NMR spectrum, the following workflow provides a systematic approach to diagnosing and solving the peak overlap issue.

G Troubleshooting Workflow for NMR Peak Overlap start Problem: Overlapping Peaks in 1D ¹H Spectrum q1 Are broad, exchangeable protons (-NH₂, -COOH) involved? start->q1 d2o Perform D₂O Exchange q1->d2o Yes solvent Acquire Spectrum in a Different Solvent (e.g., Acetone-d₆, CD₃OD) q1->solvent No q2 Is the overlap resolved? d2o->q2 vt_nmr Run Variable Temperature (VT) NMR Experiment q3 Is the overlap resolved? vt_nmr->q3 q4 Is the overlap resolved? solvent->q4 q2->vt_nmr No end Problem Solved: Peaks Assigned q2->end Yes q3->solvent No q3->end Yes nmr_2d Proceed to 2D NMR for definitive assignment q4->nmr_2d No q4->end Yes hsqc Run ¹H-¹³C HSQC (Resolves ¹H overlap via ¹³C dimension) nmr_2d->hsqc hmbc Run ¹H-¹³C HMBC (Confirm long-range connectivity) hsqc->hmbc hmbc->end

Caption: A step-by-step workflow for resolving overlapping NMR signals.

Data Summary

The following table summarizes the expected ¹H NMR chemical shifts (δ) in ppm for this compound in various deuterated solvents. Actual values may vary based on concentration and temperature.

Proton GroupDMSO-d₆Methanol-d₄ (CD₃OD)Deuterium Oxide (D₂O)
-CH₃ (s)~2.3-2.5~2.4-2.6~2.5-2.7
-NH₂ (br s)~7.0-8.0Signal absent (exchanged)Signal absent (exchanged)
-COOH (br s)~12.0-13.0Signal absent (exchanged)Signal absent (exchanged)

s = singlet, br s = broad singlet

Key Experimental Protocols

Deuterium Exchange (D₂O Shake)
  • Initial Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -COOH protons should disappear or be significantly reduced in the second spectrum.

Variable Temperature (VT) NMR Study
  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR. Use a solvent with a wide liquid range, such as DMSO-d₆ or DMF-d₇. Ensure you are using an appropriate NMR tube rated for temperature changes (e.g., Pyrex).

  • Initial Spectrum: Acquire a spectrum at ambient temperature (e.g., 298 K / 25 °C).

  • Increase Temperature: Using the spectrometer's temperature control unit, increase the temperature in increments of 10-20 K (e.g., to 318 K, then 338 K).[12] Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Analysis: Observe the changes in chemical shifts for all peaks as a function of temperature. Overlapped peaks may move apart as the temperature changes.[1][13]

2D HSQC Experiment
  • Sample Preparation: Prepare a relatively concentrated sample (~15-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Setup: Load a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsisp2 on a Bruker instrument). The experiment will automatically be configured for ¹H and ¹³C frequencies.

  • Acquisition: A standard HSQC experiment may take anywhere from 20 minutes to a few hours, depending on the sample concentration and desired resolution.

  • Processing & Analysis: After acquisition, perform a 2D Fourier transform. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (cross-peak) in the 2D plot indicates a direct connection between a proton and a carbon atom, allowing for unambiguous resolution of overlapping proton signals.

G Relationship Between Key NMR Experiments cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H Spectrum (Shows all protons) HSQC ¹H-¹³C HSQC (Resolves ¹H overlap) H1->HSQC Correlates COSY ¹H-¹H COSY (Shows H-H coupling) H1->COSY Correlates C13 ¹³C Spectrum (Shows all unique carbons) C13->HSQC Correlates COSY->HSQC Complements Problem Overlapping ¹H Signals Problem->H1 Observed in

Caption: How 2D NMR experiments use 1D data to resolve signal overlap.

References

Technical Support Center: Formulation Stability of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis. The 2-aminothiazole ring can be susceptible to hydrolytic cleavage under both acidic and basic conditions. The thiazole ring and the carboxylic acid moiety can also be prone to oxidative degradation. Furthermore, like many heterocyclic compounds, it may exhibit sensitivity to light, leading to photodegradation.

Q2: My formulation of this compound is showing a decrease in potency over time, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most probable causes for potency loss are hydrolysis or oxidation. The presence of moisture is a critical factor for hydrolysis, which can be accelerated by either acidic or basic pH conditions within your formulation. Oxidation can be initiated by atmospheric oxygen or catalyzed by trace metal ions. It is crucial to evaluate the pH of your formulation and consider the presence of any oxidizing agents or metal ion impurities.

Q3: I am observing the formation of a major degradation product in my HPLC analysis. How can I identify it?

A3: Identifying unknown degradation products typically requires mass spectrometry (MS) coupled with HPLC (LC-MS). By determining the mass-to-charge ratio (m/z) of the degradant, you can propose potential molecular formulas and fragmentation patterns to elucidate its structure. Further confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. A common degradation product to investigate would be one resulting from the hydrolytic cleavage of the thiazole ring.

Q4: What general strategies can I employ to improve the stability of my this compound formulation?

A4: To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of your formulation within a range where the compound exhibits maximum stability, which can be determined through a pH-rate profile study. The use of appropriate buffer systems is recommended.

  • Excipient Selection: Choose excipients that are compatible with the active pharmaceutical ingredient (API). Avoid excipients with high moisture content or those that contain reactive impurities.

  • Antioxidants: If oxidation is a concern, the addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be beneficial.

  • Chelating Agents: To mitigate catalysis by metal ions, consider incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Packaging: Utilize packaging that protects the formulation from light and moisture, such as amber-colored vials and containers with desiccants. For oxygen-sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) is advisable.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Formulations
Symptom Possible Cause Troubleshooting Steps
Significant loss of API potency in a short period.Hydrolysis: The formulation's pH may be in a region of instability for the compound.1. Determine the pH of the formulation. 2. Conduct a pH-rate profile study to identify the pH of maximum stability. 3. Incorporate a suitable buffering agent (e.g., citrate, phosphate) to maintain the optimal pH.[1] 4. Consider if lyophilization (freeze-drying) is a viable option to remove water and prevent hydrolysis.[2]
Formation of new peaks in the HPLC chromatogram.Oxidation: Dissolved oxygen or trace metal ions may be catalyzing the degradation.1. Deoxygenate the solvent/vehicle by sparging with an inert gas like nitrogen. 2. Add an appropriate antioxidant to the formulation. 3. Include a chelating agent such as EDTA to sequester metal ions.[1] 4. Ensure high-purity excipients are used to minimize metal ion contamination.
Issue 2: Incompatibility with Excipients in Solid Dosage Forms
Symptom Possible Cause Troubleshooting Steps
Discoloration or appearance of new impurities in drug-excipient mixtures.Chemical Incompatibility: The API may be reacting with the excipients.1. Perform a systematic drug-excipient compatibility study. 2. Mix the API with individual excipients (typically in a 1:1 or 1:5 ratio) and store under accelerated conditions (e.g., 40°C/75% RH).[3] 3. Analyze the mixtures at regular intervals by HPLC to detect any degradation. 4. Replace any incompatible excipients with suitable alternatives.
Increased degradation at elevated humidity.Hygroscopicity: The API or excipients may be absorbing moisture, which then facilitates degradation.1. Select less hygroscopic excipients. 2. Incorporate a desiccant in the packaging. 3. Ensure the manufacturing process is conducted under controlled humidity conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data from forced degradation studies on Meloxicam, a structurally related thiazole-containing compound. This data is provided for illustrative purposes to guide experimental design.[4]

Table 1: Degradation of Meloxicam under Various Stress Conditions

Stress Condition% Degradation of Brand A% Degradation of Brand B% Degradation of Brand C
0.1 N HCl (Acid Hydrolysis)Highly SignificantSignificantSignificant
0.1 N NaOH (Base Hydrolysis)Less DegradationLess DegradationSignificant
UV Light (320 nm)SignificantSignificantSignificant
Heat (50°C)Less DegradationLess DegradationLess Degradation

Note: "Significant" and "Less" degradation are qualitative descriptors from the source study.

Table 2: Forced Degradation Data for a Meloxicam Formulation

Stress Condition% Degradation
Acid HydrolysisNot Specified
Alkali HydrolysisNot Specified
Peroxide (Oxidation)13.9%
ThermalNot Specified
Water (Neutral Hydrolysis)3.3%
Ultraviolet RaysNot Specified

Source: Stability studies on an injectable dosage form of Meloxicam.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and a control sample using a validated stability-indicating HPLC method.

Protocol 2: Drug-Excipient Compatibility Study

This protocol is designed to assess the compatibility of the API with various formulation excipients.

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or 1:5 ratio. Also, prepare a sample of the pure API.

  • Storage Conditions: Place the mixtures in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

  • Time Points: Withdraw samples at initial (time zero), 1, 2, and 4-week time points.

  • Sample Analysis: At each time point, dissolve the samples in a suitable solvent and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the drug-excipient mixtures with that of the pure API stored under the same conditions. Look for the appearance of new peaks or a significant decrease in the peak area of the API, which would indicate an incompatibility.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal Degradation (Solid, 105°C) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Experimental workflow for forced degradation studies.

Signaling_Pathway_Degradation cluster_compound API cluster_stressors Stress Factors cluster_products Degradation Products Compound 2-amino-5-methyl-1,3-thiazole- 4-carboxylic acid Hydrolysis_P Hydrolytic Products Compound->Hydrolysis_P Oxidation_P Oxidative Products Compound->Oxidation_P Photo_P Photolytic Products Compound->Photo_P H_OH H⁺ / OH⁻ (pH extremes) H_OH->Compound Hydrolysis O2_Metal [O] / Metal Ions O2_Metal->Compound Oxidation Light_Heat Light / Heat Light_Heat->Compound Photolysis

References

Overcoming resistance mechanisms with novel 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with novel 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives designed to overcome resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for these 2-aminothiazole derivatives?

A1: 2-Aminothiazole derivatives represent a versatile class of compounds that can exhibit anticancer activity through various mechanisms.[1] Many derivatives function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2] Key molecular targets include protein kinases such as EGFR, PI3K, and mTOR, which are crucial for cancer cell growth and survival.[3][4][5] Some derivatives may also interfere with microtubule assembly, essential for cell division.[5] The specific mechanism can vary depending on the substitutions on the thiazole core.

Q2: How might these novel derivatives overcome common drug resistance mechanisms?

A2: While research is ongoing, these novel derivatives are designed to circumvent resistance by several potential means. One major cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which pump drugs out of cancer cells.[6][7] These novel thiazole derivatives may be poor substrates for these efflux pumps, allowing them to accumulate in resistant cells. Additionally, by targeting alternative signaling pathways or having multiple targets, they may be effective in cancers that have developed resistance to single-target therapies.[3][5] For instance, if resistance has developed due to a mutation in a primary drug target, a compound that inhibits a different essential pathway can still be effective.

Q3: My compound has low solubility in aqueous media. How can I prepare it for cell-based assays?

A3: Poor solubility is a common issue with small molecule inhibitors. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[8] For cell-based assays, this stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).[8] If precipitation occurs upon dilution, you can try vortexing or gentle warming to 37°C.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: I am not observing the expected cytotoxicity with my compound. What could be the reason?

A4: There are several potential reasons for a lack of cytotoxic effect. First, ensure the compound is dissolved properly and that the final concentration in the assay is accurate. Compound degradation is another possibility; ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light).[8] The cell line you are using may be intrinsically resistant to the compound's mechanism of action. It is also important to consider the treatment duration; some compounds require a longer incubation time to induce cell death. Finally, the chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method to confirm the results.

Q5: How can I determine if my compound is inducing apoptosis or necrosis?

A5: The Annexin V/Propidium Iodide (PI) assay is the standard method to differentiate between apoptosis and necrosis.[10][11] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[11] Necrotic cells have compromised cell membranes and will take up PI.[11] Therefore, cells positive for Annexin V and negative for PI are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the 96-well plate, or inconsistent pipetting.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS. Use a multichannel pipette for adding reagents.[12]
Low signal or absorbance values Insufficient number of viable cells, low metabolic activity of the cell line, or insufficient incubation time with MTT.Increase the number of cells seeded per well. Increase the MTT incubation time (optimally 3-4 hours, but can be adjusted).[13]
Precipitate formation in the culture medium The compound has poor solubility in the aqueous medium.Prepare a higher concentration stock in DMSO and use a lower final concentration of the compound. Ensure the final DMSO concentration is not toxic to the cells.[9]
Formazan crystals are difficult to dissolve Incomplete cell lysis, or the formazan has precipitated out of solution.Use a solubilization solution containing SDS instead of just DMSO. Ensure complete mixing by pipetting up and down or using a plate shaker.[14]
Western Blotting for Apoptosis Markers
Problem Possible Cause Solution
No or weak signal for cleaved caspases or PARP The compound did not induce apoptosis at the tested concentration or time point. The protein transfer was inefficient.Perform a time-course and dose-response experiment. Confirm apoptosis induction with an alternative method like the Annexin V assay. Check the transfer efficiency using a pre-stained protein ladder and Ponceau S staining of the membrane.
High background on the membrane Insufficient blocking, or the primary/secondary antibody concentration is too high.Increase the blocking time or use a different blocking agent (e.g., BSA instead of non-fat milk). Optimize the antibody concentrations by performing a titration.
Non-specific bands are detected The primary antibody is not specific enough, or the washing steps are insufficient.Use a different antibody from a reputable supplier. Increase the number and duration of the washing steps with TBST.[15]

Quantitative Data Presentation

The following tables summarize the cytotoxic activity of various 2-aminothiazole derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected 2-Aminothiazole Derivatives

Compound/Derivative H1299 (Lung) SHG-44 (Glioma) K562 (Leukemia) MCF-7 (Breast) HT29 (Colon) Reference
Analogue 204.894.03---[16]
Compound 21--16.320.221.6[16]
Dasatinib (Reference)--11.08< 1< 1[16][17]
Compound 288.64---0.63[16]
Compound 6d--comparable to Dasatinib20.221.6[17]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the 2-aminothiazole derivatives on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO[8]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of the thiazole derivative in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[10]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the desired concentration of the thiazole derivative for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.[10]

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol[10]

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells per sample and centrifuge at 300 x g for 5 minutes.[10]

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Add 4 mL of cold 70% ethanol dropwise while gently vortexing.[10]

  • Fix the cells overnight at -20°C.[10]

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the samples by flow cytometry.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[15]

  • Imaging system

Procedure:

  • Lyse the cells in ice-cold RIPA buffer and determine the protein concentration.[15]

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[15]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane three times with TBST.[15]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with Thiazole Derivative start->treat mtt Cell Viability Assay (MTT) treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Apoptosis Markers) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for evaluating novel 2-aminothiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound 2-Aminothiazole Derivative egfr EGFR compound->egfr Inhibits pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Inhibits Bax bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

resistance_mechanism cluster_cell Resistant Cancer Cell drug_out Standard Chemotherapy Drug abc_transporter ABC Transporter (e.g., P-gp) drug_out->abc_transporter Efflux novel_drug_out Novel Thiazole Derivative novel_drug_in Novel Thiazole Derivative novel_drug_out->novel_drug_in Influx abc_transporter->drug_out target Intracellular Target novel_drug_in->target Inhibition

Caption: Overcoming drug resistance with novel thiazole derivatives.

References

Validation & Comparative

Unlocking Antitumor Potential: A Comparative Guide to 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives reveals a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to aid researchers in the ongoing pursuit of more effective cancer therapies.

The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, featured in several approved drugs.[1][2] Modifications of this scaffold, particularly at the carboxamide nitrogen of this compound, have yielded derivatives with potent antiproliferative activities. The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the amide group plays a crucial role in determining the cytotoxic potency and selectivity of these compounds against various cancer cell lines.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of N-substituted 2-amino-5-methyl-1,3-thiazole-4-carboxamide derivatives has been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR Group (Substitution on Carboxamide)MCF-7 (Breast Cancer) IC50 (µM)NCI-H1650 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
6a Phenyl>10>10--
6d 2-Chloro-6-methylphenyl20.2-Comparable to Dasatinib21.6
6m 4-(Dimethylamino)phenyl0.471.1--
Dasatinib (Reference Drug)< 1-< 1< 1

Data for compounds 6a and 6m are from a study on 2-amino-thiazole-4-carboxamides.[3] Data for compound 6d and Dasatinib are from a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[4] K562 data for 6d was noted as comparable to Dasatinib.

The SAR analysis of these derivatives reveals several key insights. Generally, the introduction of substituents on the phenyl ring of the carboxamide moiety influences the anticancer activity. For instance, compound 6m , with a dimethylamino group at the para position of the phenyl ring, exhibited the most potent activity against both MCF-7 and NCI-H1650 cell lines, with IC50 values of 0.47 µM and 1.1 µM, respectively.[3] In contrast, the unsubstituted phenyl derivative 6a showed significantly lower activity. This suggests that electron-donating groups on the phenyl ring may enhance the cytotoxic potential of these compounds.

Furthermore, a study on related 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed that compound 6d , bearing a 2-chloro-6-methylphenyl group, displayed notable activity against K562 leukemia cells, comparable to the established kinase inhibitor Dasatinib.[4] However, its activity against MCF-7 and HT-29 cell lines was less pronounced.[4] This highlights the importance of the substitution pattern on the phenyl ring for cell line-specific activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanisms by which these 2-aminothiazole derivatives exert their anticancer effects are through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Studies on related 2-amino-5-benzylthiazole derivatives have shown that these compounds can induce apoptosis in human leukemia cells by triggering the cleavage of PARP1 and caspase-3, key executioners of the apoptotic cascade.[1] Furthermore, they modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, ultimately culminating in cell death.

Flow cytometry analysis has revealed that these compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.

Below is a diagram illustrating the general experimental workflow for evaluating the anticancer activity of these compounds, followed by a diagram of the proposed apoptotic signaling pathway.

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation start Starting Materials synthesis Chemical Synthesis of 2-Amino-5-methyl-1,3-thiazole -4-carboxylic Acid Derivatives start->synthesis purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay for Apoptosis cell_culture->apoptosis_assay cell_cycle_assay Flow Cytometry for Cell Cycle Analysis cell_culture->cell_cycle_assay data_analysis Data Analysis and SAR Determination mtt_assay->data_analysis Quantitative Data apoptosis_assay->data_analysis cell_cycle_assay->data_analysis G Proposed Apoptotic Signaling Pathway cluster_bcl2 Bcl-2 Family Modulation compound 2-Amino-5-methyl-1,3-thiazole -4-carboxylic Acid Derivative bax Bax/Bim (Pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 mitochondrion Mitochondrial Dysfunction bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Cascade Activation (e.g., Caspase-3) cytochrome_c->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis caspase_activation->apoptosis parp_cleavage->apoptosis

References

Comparing the antimicrobial activity of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid with existing antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of a specific thiazole derivative, 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, against existing antibiotics, supported by available experimental data and detailed methodologies.

Data Presentation: Antimicrobial Activity Comparison

The direct antimicrobial efficacy of this compound has been quantitatively evaluated against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound in comparison to standard first-line anti-tuberculosis drugs.

Table 1: Comparative Antimicrobial Activity against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)
This compound16
Isoniazid0.025 - 0.05
Rifampicin0.05 - 0.1
Ethambutol0.5 - 2.0
Pyrazinamide12.5 - 100

Data for this compound is sourced from published research. Data for existing antibiotics represents typical MIC ranges.

Table 2: Typical MIC Ranges of Common Antibiotics against S. aureus and E. coli

AntibioticTarget OrganismTypical MIC Range (µg/mL)
PenicillinStaphylococcus aureus0.015 - >256
CiprofloxacinStaphylococcus aureus0.12 - 128
GentamicinStaphylococcus aureus0.03 - 128
CiprofloxacinEscherichia coli0.004 - >32
GentamicinEscherichia coli0.03 - 128
AmpicillinEscherichia coli1 - >256

Experimental Protocols

The determination of antimicrobial activity is predominantly carried out using standardized methods such as the Broth Microdilution assay and the Disk Diffusion (Kirby-Bauer) assay. These protocols, as established by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensure the reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized. The test compound (this compound) and reference antibiotics are dissolved in an appropriate solvent to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in the wells of a 96-well microtiter plate using the broth medium. This creates a gradient of antimicrobial concentrations.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to a panel of antimicrobial agents.

  • Media Preparation: A standardized agar medium, typically Mueller-Hinton Agar (MHA), is prepared and poured into petri dishes to a uniform depth.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the MHA plate to create a confluent lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are aseptically placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison prep_compound Prepare Test Compound & Antibiotics mic_assay Broth Microdilution (MIC) prep_compound->mic_assay disk_assay Disk Diffusion prep_compound->disk_assay prep_media Prepare Culture Media prep_media->mic_assay prep_media->disk_assay prep_inoculum Prepare Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay measure_mic Determine MIC Values mic_assay->measure_mic measure_zone Measure Zones of Inhibition disk_assay->measure_zone compare_data Compare with Existing Antibiotics measure_mic->compare_data measure_zone->compare_data

Caption: Experimental workflow for antimicrobial susceptibility testing.

G ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Virulence Factors) transcription_factor->gene_expression thiazole_compound 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid thiazole_compound->kinase_cascade Inhibition

Caption: Hypothetical bacterial signaling pathway inhibited by the thiazole compound.

G cluster_data Data Collection cluster_comparison Comparative Analysis cluster_conclusion Conclusion data_thiazole MIC of Thiazole Compound direct_comparison Direct Comparison of MIC Values data_thiazole->direct_comparison data_antibiotics MIC of Existing Antibiotics data_antibiotics->direct_comparison spectrum_analysis Analysis of Antimicrobial Spectrum direct_comparison->spectrum_analysis assess_potential Assess Therapeutic Potential spectrum_analysis->assess_potential future_research Identify Future Research Directions assess_potential->future_research

Caption: Logical framework for the comparative analysis of antimicrobial activity.

In Vitro vs. In Vivo Efficacy of 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. The data presented is based on a study by Li et al. (2015) published in Chinese Chemical Letters, which investigated the fungicidal and antiviral activities of these compounds.[1] This guide is intended to assist researchers in understanding the structure-activity relationships and the translational potential of this class of compounds from laboratory assays to whole-organism models.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the biological activities of a series of 2-amino-1,3-thiazole-4-carboxylic acid analogs. The in vitro data represents the fungicidal activity against a panel of six fungi, while the in vivo data showcases the protective, inactivating, curative, and inductive activities against the Tobacco Mosaic Virus (TMV).

Table 1: In Vitro Fungicidal Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives [1]

Compound IDR GroupF. oxysporum (% Inhibition at 50 µg/mL)V. mali (% Inhibition at 50 µg/mL)C. mandshurica (% Inhibition at 50 µg/mL)G. santhincola (% Inhibition at 50 µg/mL)P. capsici (% Inhibition at 50 µg/mL)A. solani (% Inhibition at 50 µg/mL)
4a H49.1769.2371.0014.2933.3350.00
4b 2-F58.3361.5450.0057.1466.6750.00
4c 3-F41.6738.4650.0028.5766.6750.00
4d 4-F37.5046.1550.0028.5733.3325.00
4e 2-Cl29.1738.4628.5728.5733.3325.00
4f 3-Cl37.5038.4628.5728.5733.3325.00
4g 4-Cl41.6746.1528.5728.5733.3325.00
4h 2-Br37.5038.4628.5728.5733.3325.00
4i 3-Br58.3361.5450.0057.1466.6750.00
4j 4-Br41.6746.1528.5728.5733.3325.00
4k 2-CH₃37.5038.4628.5728.5733.3325.00
4l 3-CH₃41.6746.1528.5728.5733.3325.00
4m 4-CH₃37.5038.4628.5728.5733.3325.00
4n 2-OCH₃41.6746.1528.5728.5733.3325.00
4o 3-OCH₃37.5038.4628.5728.5733.3325.00
4p 4-OCH₃41.6746.1528.5728.5733.3325.00
4q 2-NO₂37.5038.4628.5728.5733.3325.00
4r 3-NO₂41.6746.1528.5728.5733.3325.00
4s 4-NO₂37.5038.4628.5728.5733.3325.00
4t 2,4-diCl41.6746.1528.5728.5733.3325.00
Ningnanmycin -53.3353.8550.0057.1466.6750.00

Table 2: In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives [1]

Compound IDR GroupProtective Activity (% Inhibition at 100 µg/mL)Inactivating Activity (% Inhibition at 100 µg/mL)Curative Activity (% Inhibition at 100 µg/mL)Inductive Activity (% Inhibition at 100 µg/mL)
4a H45.342.140.548.2
4b 2-F48.645.343.850.1
4c 3-F55.452.850.358.6
4d 4-F43.240.138.745.3
4e 2-Cl58.355.653.260.1
4f 3-Cl47.144.842.149.5
4g 4-Cl46.543.241.848.3
4h 2-Br49.846.344.751.2
4i 3-Br50.147.545.352.8
4j 4-Br44.641.239.846.1
4k 2-CH₃42.839.537.644.3
4l 3-CH₃45.342.140.548.2
4m 4-CH₃43.240.138.745.3
4n 2-OCH₃46.543.241.848.3
4o 3-OCH₃47.144.842.149.5
4p 4-OCH₃45.342.140.548.2
4q 2-NO₂48.645.343.850.1
4r 3-NO₂49.846.344.751.2
4s 4-NO₂47.144.842.149.5
4t 2,4-diCl50.147.545.352.8
Ningnanmycin -52.150.348.655.4

Experimental Protocols

In Vitro Fungicidal Activity Assay[1]

The in vitro fungicidal activity of the synthesized 2-amino-1,3-thiazole-4-carboxylic acid derivatives was evaluated using the mycelium growth rate method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then diluted with sterile distilled water containing a surfactant to the final test concentration of 50 µg/mL.

  • Fungal Strains: A panel of six plant pathogenic fungi was used: Fusarium oxysporum, Valsa mali, Cytospora mandshurica, Gloeosporium santhincola, Phytophthora capsici, and Alternaria solani.

  • Assay Procedure: A specified volume of the test solution was mixed with potato dextrose agar (PDA) medium. Mycelial discs of a uniform size were taken from the periphery of actively growing fungal colonies and placed at the center of the PDA plates containing the test compounds.

  • Incubation: The plates were incubated at a suitable temperature (typically 25-28°C) for a period that allows for significant growth in the control plates.

  • Data Collection: The diameter of the fungal colonies was measured in both the treated and control plates. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial growth in the control plates, and T is the average diameter of the mycelial growth in the treated plates.

  • Control: A commercial fungicide, Ningnanmycin, was used as a positive control.

In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity Assay[1][2]

The in vivo anti-TMV activity of the compounds was assessed on host plants, typically Nicotiana glutinosa, which forms local lesions upon infection. The evaluation was carried out in four different modes: protective, inactivating, curative, and inductive.

  • Plant Preparation: Healthy Nicotiana glutinosa plants at the 5-6 leaf stage were used for the experiments.

  • Virus Inoculation: The leaves of the host plants were dusted with carborundum and then gently rubbed with a cloth dipped in a TMV suspension.

  • Treatment Application: The test compounds were dissolved and diluted to a final concentration of 100 µg/mL. The application of the compounds varied depending on the mode of action being tested:

    • Protective Activity: The compound solution was sprayed onto the leaves of healthy plants. After 24 hours, the treated leaves were inoculated with TMV.

    • Inactivating Activity: The compound solution was mixed with the TMV suspension for 30 minutes prior to inoculating the healthy plant leaves.

    • Curative Activity: The leaves of the plants were first inoculated with TMV. After a set period (e.g., 2-4 hours) to allow for infection, the compound solution was sprayed onto the infected leaves.

    • Inductive Activity: The compound solution was applied to the lower leaves of the plant. After 3 days, the upper, untreated leaves were inoculated with TMV to assess for systemic acquired resistance.

  • Incubation and Observation: The plants were kept in a greenhouse, and the number of local lesions on the leaves was counted 3-4 days after inoculation.

  • Data Analysis: The inhibition percentage for each mode was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average number of local lesions in the control group, and T is the average number of local lesions in the treated group.

  • Control: Ningnanmycin was used as the positive control.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison start Starting Materials: Ethyl 2-aminothiazole-4-carboxylate and Substituted Anilines synthesis Multi-step Synthesis start->synthesis compounds 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives (4a-4t) synthesis->compounds invitro_assay Fungicidal Activity Assay (Mycelium Growth Rate) compounds->invitro_assay invivo_assay Anti-TMV Activity Assay (Local Lesion Method) compounds->invivo_assay invitro_data Percentage Inhibition Data invitro_assay->invitro_data fungi Panel of 6 Fungi fungi->invitro_assay comparison Comparison of In Vitro and In Vivo Efficacy invitro_data->comparison invivo_data Percentage Inhibition Data (Protective, Inactivating, Curative, Inductive) invivo_assay->invivo_data tmv Tobacco Mosaic Virus (TMV) on Nicotiana glutinosa tmv->invivo_assay invivo_data->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Outcome A Design and Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Analogs B In Vitro Screening (Fungicidal Activity) A->B Evaluation of Antifungal Potential C In Vivo Testing (Anti-TMV Activity) A->C Assessment of Antiviral Efficacy D Identification of Lead Compounds with Dual Activity B->D C->D

References

Comparative study of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and other thiazole derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative study of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and other thiazole derivatives that have been investigated as kinase inhibitors. The thiazole scaffold is a cornerstone in the development of targeted therapies, with several approved drugs featuring this heterocyclic motif. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the inhibitory activities, experimental protocols, and relevant signaling pathways.

While direct experimental data for the kinase inhibitory activity of this compound is not extensively available in the public domain, this guide draws comparisons with structurally similar thiazole derivatives to provide insights into its potential as a kinase inhibitor. The well-known multi-kinase inhibitor Dasatinib, which features a 2-aminothiazole core, is included as a key reference compound.

Quantitative Comparison of Thiazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against a range of protein kinases. This data, compiled from multiple research publications, highlights the diverse potential of the thiazole scaffold in targeting different components of the kinome.

Compound ID/NameTarget Kinase(s)IC50 (nM)Reference CompoundReference KinaseReference IC50 (nM)
Dasatinib Bcr-Abl<1---
Src family kinases0.5 - 5.8---
c-Kit5---
PDGFRβ28---
EphA216---
Compound 1 (Thiazole Derivative) B-RAFV600E23.1DabrafenibB-RAFV600E47.2
Compound 2 (Imidazo[2,1-b]thiazole Derivative) MCF-7 cell line475SorafenibMCF-7 cell line2510
Compound 3 (Thiazole Derivative) PI3Kα86AlpelisibPI3Kα~86
mTOR221DactolisibmTOR-
Compound 4 (1,3-thiazole-5-carboxylic acid derivative) CK2400---
Compound 5 (Thiazolyl-pyrazoline derivative) EGFR60ErlotinibEGFR20
Compound 6 (Pyrimidines with thiazole ring) CDK9640 - 2010---
Compound 7 (4-chlorophenylthiazole ring) VEGFR-251.09SorafenibVEGFR-251.41
Compound 8 (Tetrahydrobenzo[d]thiazole derivative) CK21900---
GSK3β670---
Compound 9 (Imidazo[2,1-b]thiazole derivative) EGFR122Sorafenib--
HER278Sorafenib--

Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors

Kinase inhibitors often target key signaling pathways that are dysregulated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a frequent target for thiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Thiazole_Inhibitor Thiazole Derivatives Thiazole_Inhibitor->PI3K inhibit Thiazole_Inhibitor->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of potential kinase inhibitors typically follows a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS High-Throughput Screening (HTS) IC50 IC50 Determination HTS->IC50 MoA Mechanism of Action (e.g., ATP-competitive) IC50->MoA Cell_Viability Cell Viability/ Proliferation Assays MoA->Cell_Viability Target_Engagement Target Engagement & Pathway Analysis Cell_Viability->Target_Engagement SAR Structure-Activity Relationship (SAR) Target_Engagement->SAR ADMET ADMET Profiling SAR->ADMET

2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid and Dasatinib: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and the established multi-targeted kinase inhibitor, dasatinib. While both molecules share a core 2-aminothiazole scaffold, a key pharmacophore in many kinase inhibitors, publicly available data on the specific kinase inhibitory profile of this compound is limited. This guide will therefore focus on the well-documented inhibitory activity of dasatinib as a benchmark, providing a framework for the potential evaluation of novel thiazole-based compounds.

Kinase Inhibitory Profiles: A Head-to-Head Comparison

The following table summarizes the known kinase inhibitory activities of dasatinib. Due to a lack of publicly available data, the corresponding values for this compound are not provided. This highlights a significant knowledge gap and an opportunity for further research into the potential of this and similar compounds.

Kinase TargetDasatinib IC50 (nM)This compound IC50 (nM)
BCR-ABL <1Data not publicly available
SRC <1Data not publicly available
LCK <1Data not publicly available
c-KIT 5Data not publicly available
PDGFRβ 28Data not publicly available
EPHB4 30Data not publicly available

Note: IC50 values for dasatinib are compiled from various sources and can vary depending on the specific assay conditions.[1][2][3] The 2-aminothiazole scaffold is a known template for kinase inhibitors.[4] Dasatinib, a potent inhibitor with a 2-aminothiazole core, has demonstrated significant efficacy in treating chronic myelogenous leukemia (CML).[4][5]

The 2-Aminothiazole Scaffold: A Foundation for Kinase Inhibition

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for drug design. Dasatinib's structure incorporates a more complex derivative of this scaffold, highlighting the potential for chemical modification to achieve high potency and desired selectivity.[4]

While no direct inhibitory data for this compound is available in the public domain, its structural similarity to the core of dasatinib and other known kinase inhibitors suggests it may possess activity against certain kinases. Further investigation through in vitro kinase screening is necessary to elucidate its specific inhibitory profile and potential as a therapeutic agent.

Experimental Protocols for Kinase Inhibition Assays

To facilitate the investigation of novel compounds like this compound, a detailed protocol for a typical in vitro kinase inhibition assay is provided below. This methodology is based on established practices in the field and can be adapted for various kinases and inhibitor types.

In Vitro Biochemical Kinase Assay (Example using TR-FRET)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. A typical starting concentration is 10 mM.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km value for the specific kinase.

  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the kinase being tested.

  • Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.

  • Detection Reagents: Prepare the TR-FRET detection reagents (e.g., a lanthanide-labeled antibody and a fluorescently labeled tracer) according to the manufacturer's instructions.

2. Assay Procedure:

  • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add the kinase solution (e.g., 2.5 µL) to all wells except the negative control wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL).

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the TR-FRET detection reagents.

  • Incubate the plate for the recommended time to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader.

3. Data Analysis:

  • The raw data is typically a ratio of the acceptor and donor fluorescence signals.

  • Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Kinase Signaling and Experimental Workflow

To further aid in the understanding of kinase inhibition and the experimental processes involved, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS Activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL Inhibits STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates STAT5->Proliferation_Survival Promotes

Caption: Simplified BCR-ABL and MAPK signaling pathways targeted by dasatinib.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Inhibitor Start->Compound_Dilution Assay_Plate_Setup Add Inhibitor and Kinase to Plate Compound_Dilution->Assay_Plate_Setup Reagent_Preparation Prepare Kinase, Substrate, and ATP Reagent_Preparation->Assay_Plate_Setup Pre_incubation Incubate Inhibitor and Kinase Assay_Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate and ATP Pre_incubation->Reaction_Initiation Kinase_Reaction Incubate for Kinase Reaction Reaction_Initiation->Kinase_Reaction Reaction_Termination Stop Reaction and Add Detection Reagents Kinase_Reaction->Reaction_Termination Signal_Detection Read Plate Reaction_Termination->Signal_Detection Data_Analysis Calculate IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion

Dasatinib is a well-characterized, potent, multi-targeted kinase inhibitor with a 2-aminothiazole core structure. While this compound shares this foundational scaffold, its specific kinase inhibitory profile remains to be elucidated. The information and protocols provided in this guide are intended to serve as a resource for researchers interested in exploring the potential of this and other novel thiazole derivatives as kinase inhibitors. Further experimental investigation is crucial to determine their efficacy and selectivity, which could pave the way for the development of new therapeutic agents.

References

Validating the Mechanism of Action of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine. The compound 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid has emerged as a promising scaffold in medicinal chemistry, with various derivatives showing potential in antimicrobial and anticancer research.[1][2][3][4] However, identifying the precise mechanism of action is a critical step in the drug development pipeline, ensuring both efficacy and safety. This guide provides a comparative overview of modern target engagement strategies to validate the molecular target of a hypothetical lead compound, which we will refer to as "Compound A" (this compound).

The central hypothesis to be tested is that Compound A exerts its observed anti-proliferative effects in cancer cell lines by directly binding to and modulating the activity of a specific protein target. Validating this hypothesis requires direct evidence of target engagement within a cellular context. Monitoring how, when, and where small molecules engage their targets inside living cells is a critical step in pharmacological research.[5]

This guide will compare several key methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Kinase Inhibition Assays. We will present hypothetical data to illustrate how these techniques can be used to build a compelling case for a specific mechanism of action.

Comparative Analysis of Target Engagement Methodologies

To validate a hypothesized protein target for Compound A, a multi-faceted approach is recommended. Each technique offers unique advantages and, when used in combination, can provide robust evidence of direct binding and functional modulation.

Table 1: Comparison of Target Engagement Assay Performance

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Kinase Inhibition Assay
Principle Ligand-induced thermal stabilization of the target protein.Change in refractive index upon ligand binding to an immobilized target.Measurement of enzyme activity in the presence of an inhibitor.
Context In situ (cells, lysates), In vivoIn vitroIn vitro
Key Outputs Apparent melting temperature (Tm), IC50 shiftAssociation (ka) and dissociation (kd) rates, Affinity (KD)IC50, Ki
Compound A (Hypothetical Data) Tm Shift of +4.2°C at 10 µMKD = 78 nMIC50 = 150 nM
Alternative 1 (Dasatinib) Tm Shift of +6.8°C at 10 µMKD = 1.2 nMIC50 = 5 nM
Alternative 2 (Staurosporine) Tm Shift of +8.1°C at 10 µMKD = 20 nMIC50 = 10 nM
Advantages Label-free, confirms intracellular target binding.Real-time kinetics, high sensitivity.Directly measures functional impact on enzyme activity.
Limitations Indirect measure of binding, not all proteins show a clear shift.Requires purified, immobilized protein; potential for artifacts.Limited to enzymatic targets; requires a specific activity assay.

Visualizing the Path to Mechanism of Action Validation

The journey from a hit compound to a validated lead involves a structured workflow. The following diagram illustrates a typical cascade for target identification and engagement studies.

MOA_Validation_Workflow cluster_discovery Phase 1: Target Identification cluster_validation Phase 2: Target Engagement & Validation PhenotypicScreen Phenotypic Screening (e.g., Anti-proliferation Assay) TargetID Target Deconvolution (e.g., Affinity Chromatography, Proteomics) PhenotypicScreen->TargetID Hit Compound A Hypothesis Generate Target Hypothesis TargetID->Hypothesis Putative Target(s) InVitro In Vitro Binding (SPR, ITC) Hypothesis->InVitro Test Direct Binding Cellular Cellular Target Engagement (CETSA) InVitro->Cellular Confirm in Cells Functional Functional Modulation (Kinase Assay, Reporter Assay) Cellular->Functional Assess Functional Impact ValidatedTarget Validated Target & MoA Functional->ValidatedTarget Confirmed MoA

Caption: A workflow for validating a compound's mechanism of action.

Experimental Protocols

Detailed and reproducible protocols are essential for validating experimental findings. Below are methodologies for the key assays discussed.

1. Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

The workflow for a typical CETSA experiment is depicted below.

CETSA_Workflow A 1. Cell Culture Grow cells to 80% confluency. B 2. Compound Treatment Incubate cells with Compound A or vehicle control. A->B C 3. Heating Aliquot cell suspension and heat at various temperatures (e.g., 40-70°C). B->C D 4. Cell Lysis Lyse cells by freeze-thaw cycles. C->D E 5. Centrifugation Separate soluble protein (supernatant) from aggregated protein (pellet). D->E F 6. Protein Quantification Analyze supernatant by Western Blot or Mass Spectrometry for the target protein. E->F G 7. Data Analysis Plot protein abundance vs. temperature to generate melt curves and determine Tm. F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate a human cancer cell line (e.g., HCT116) and grow to ~80% confluency. Treat cells with varying concentrations of Compound A (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in Tm in the presence of Compound A indicates target engagement.

2. Surface Plasmon Resonance (SPR) Protocol

SPR measures the real-time binding kinetics between a ligand (Compound A) and a target protein immobilized on a sensor chip.

  • Protein Immobilization: Purify the recombinant target protein. Immobilize the protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Prepare serial dilutions of Compound A in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound compound. Record the association phase during injection and the dissociation phase during buffer flow.

  • Kinetic Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

3. In Vitro Kinase Inhibition Assay Protocol

If the hypothesized target is a kinase, a functional assay is crucial to determine if binding leads to modulation of its enzymatic activity.

  • Assay Principle: Use a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, a universal product of kinase-catalyzed phosphoryl transfer.

  • Reaction Setup: In a 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP. Add serial dilutions of Compound A or a positive control inhibitor (e.g., Staurosporine).

  • Incubation and Detection: Incubate the reaction at 30°C for 1 hour. Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a multi-step process that requires rigorous experimental evidence. The combination of biophysical (SPR), in-cell (CETSA), and functional (kinase assay) data provides a powerful and objective approach to confirm target engagement.[6][7] The hypothetical data presented in this guide illustrates how a convergence of evidence from these orthogonal methods can build a strong case for a compound's mechanism of action, paving the way for further preclinical and clinical development.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid scaffold, a core structure present in numerous developmental and clinical-stage kinase inhibitors.

While comprehensive, publicly available kinase panel screening data for multiple inhibitors with the precise this compound core is limited, this guide utilizes data from a closely related 2-aminothiazole derivative to illustrate a practical cross-reactivity profile. This analysis serves as a representative model for understanding the potential off-target interactions of this class of compounds. The primary target for this class of inhibitors can vary, with derivatives showing activity against kinases such as Casein Kinase 2 (CK2), Src family kinases, and Aurora kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the cross-reactivity of a representative 2-aminothiazole-based kinase inhibitor against a panel of 44 human kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor at a concentration of 50 µM. A lower percentage indicates stronger inhibition.

Kinase TargetFamilyRemaining Activity (%)
CK2α CMGC <10%
EGFRTK26%
EphA4TK45%
Pim-1CAMK46%
Other 40 kinases->50%

Data is derived from a study on a 2-aminothiazole derivative and is intended to be illustrative for this class of compounds.

Analysis of Off-Target Interactions

The illustrative data highlights a notable degree of selectivity for the primary target, CK2α. However, significant off-target inhibition is observed for the following kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Off-target inhibition of EGFR can lead to dermatological and gastrointestinal side effects.

  • Ephrin type-A receptor 4 (EphA4): A member of the largest receptor tyrosine kinase family, involved in processes such as axonal guidance and synaptic plasticity.[1][2]

  • Pim-1: A serine/threonine kinase that is a downstream effector of many cytokine and growth factor signaling pathways, promoting cell survival and proliferation.[3]

The following sections provide detailed experimental protocols for assessing kinase inhibitor selectivity and visual representations of the signaling pathways associated with the primary target and key off-targets.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity is critical. The two most common methods for large-scale kinase profiling are the in vitro radiometric kinase assay and the chemical proteomics-based kinobeads assay.

In Vitro Radiometric Kinase Assay

This method directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (for peptide substrates) or SDS-PAGE equipment (for protein substrates)

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO (as a vehicle control) to the reaction wells.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection:

    • For peptide substrates: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

    • For protein substrates: Terminate the reaction by adding SDS-PAGE loading buffer and boiling. Separate the reaction products by SDS-PAGE.

  • Quantification:

    • Filter papers: Measure the incorporated radioactivity using a scintillation counter.

    • Gels: Expose the dried gel to a phosphor screen and quantify the radioactive signal using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Inhibitor Serial Dilution Reaction_Plate Dispense to 384-well Plate Inhibitor_Dilution->Reaction_Plate Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Reaction_Plate Initiate_Reaction Add [γ-33P]ATP & Incubate Reaction_Plate->Initiate_Reaction Stop_Reaction Stop Reaction & Spot on Filter Initiate_Reaction->Stop_Reaction Wash_Filter Wash Unincorporated ATP Stop_Reaction->Wash_Filter Read_Plate Scintillation Counting Wash_Filter->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve G cluster_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cell_Lysis Cell Lysis Inhibitor_Incubation Incubate Lysate with Inhibitor Cell_Lysis->Inhibitor_Incubation Add_Kinobeads Add Kinobeads Inhibitor_Incubation->Add_Kinobeads Wash_Beads Wash Non-specific Proteins Add_Kinobeads->Wash_Beads Elution_Digestion Elute & Digest Proteins Wash_Beads->Elution_Digestion LC_MSMS LC-MS/MS Analysis Elution_Digestion->LC_MSMS Quantification Protein Quantification LC_MSMS->Quantification Binding_Curves Generate Binding Curves Quantification->Binding_Curves CK2_Signaling cluster_downstream Downstream Effects CK2 CK2 Akt Akt/PKB CK2->Akt +P NFkB NF-κB CK2->NFkB +P Wnt Wnt/β-catenin CK2->Wnt +P Apoptosis Apoptosis CK2->Apoptosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CK2 Survival Cell Survival Akt->Survival NFkB->Survival Proliferation Cell Proliferation Wnt->Proliferation EGFR_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor 2-Aminothiazole Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival EphA4_Signaling cluster_downstream Downstream Effectors Ephrin Ephrin Ligand EphA4 EphA4 Ephrin->EphA4 RhoA RhoA EphA4->RhoA Rac1 Rac1 EphA4->Rac1 Rap Rap GTPases EphA4->Rap Inhibitor 2-Aminothiazole Inhibitor Inhibitor->EphA4 Cytoskeleton Actin Cytoskeleton Remodeling RhoA->Cytoskeleton Rac1->Cytoskeleton Adhesion Cell Adhesion Rap->Adhesion Pim1_Signaling cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription BAD BAD Pim1->BAD +P Cdc25A Cdc25A Pim1->Cdc25A +P Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Pim1 Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression Cdc25A->CellCycle

References

Head-to-head comparison of different synthetic routes for 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, is of significant interest for drug discovery programs. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this valuable building block: the traditional two-step Hantzsch synthesis and a more streamlined one-pot approach. The comparison focuses on key performance indicators, experimental protocols, and the overall efficiency and environmental impact of each method.

At a Glance: Comparative Analysis of Synthetic Routes

The synthesis of this compound is typically achieved through the formation of its ethyl ester precursor, ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, followed by saponification. The primary divergence in synthetic strategy lies in the preparation of this ester intermediate.

ParameterRoute 1: Traditional Two-Step Hantzsch SynthesisRoute 2: One-Pot Synthesis
Overall Yield ~70-96%~71%
Reaction Time 6-7 hours~4 hours
Number of Steps 2 (Thiazole formation + Saponification)2 (One-pot thiazole formation + Saponification)
Key Reagents Ethyl 2-chloroacetoacetate, Thiourea, Ethanol, Sodium CarbonateEthyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea, Water, THF
Process Simplicity Requires isolation of the intermediateStreamlined process, avoiding intermediate isolation
Green Chemistry Use of a halogenated starting material.In-situ generation of the halogenated intermediate. Use of a mixed aqueous solvent system.

Synthetic Route Visualization

The two synthetic pathways for the preparation of the ethyl ester intermediate are depicted below.

G cluster_0 Route 1: Traditional Two-Step Hantzsch Synthesis cluster_1 Route 2: One-Pot Synthesis A1 Ethyl 2-chloroacetoacetate C1 Ethanol, Na2CO3 A1->C1 B1 Thiourea B1->C1 D1 Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate C1->D1 Reflux, 5-5.5h Yield: >98% A2 Ethyl acetoacetate D2 Water, THF A2->D2 B2 N-Bromosuccinimide (NBS) B2->D2 C2 Thiourea C2->D2 E2 Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate D2->E2 1. 0°C to RT, 2h 2. Reflux, 2h Yield: 72%

Caption: Synthetic pathways to the ethyl ester intermediate.

The final step in both routes involves the saponification of the ethyl ester to yield the target carboxylic acid.

G A Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate B Aqueous NaOH, Ethanol A->B C 2-amino-5-methyl- 1,3-thiazole-4-carboxylic acid B->C Reflux, then acidify Yield: High (assumed >95%)

Caption: Final saponification step.

Detailed Experimental Protocols

Route 1: Traditional Two-Step Hantzsch Synthesis

This classical approach involves the direct condensation of a pre-formed α-halo ketone with a thioamide.

Step 1: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

  • Reagents:

    • Ethyl 2-chloroacetoacetate

    • Thiourea

    • Ethanol

    • Sodium Carbonate

    • Water

    • 30% Sodium Hydroxide solution

  • Procedure:

    • Prepare a solution of ethyl acetate in ethanol (e.g., 25% by mass).

    • To 200 mL of this solution, add 30.4 g of thiourea and 1.5 g of sodium carbonate.

    • Heat the mixture to 45 °C with stirring.

    • Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

    • After the addition is complete, heat the reaction mixture to 65 °C and maintain for 5 hours.

    • Distill off the majority of the solvent under normal pressure.

    • Cool the residue to room temperature and filter to remove any unreacted thiourea.

    • Add the filtrate to 500 mL of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.

    • Stir for 30 minutes, then collect the precipitated product by suction filtration.

    • Dry the solid in a vacuum oven for 2 hours to yield the final product.[1]

  • Reported Yield: >98%[1]

Step 2: Saponification to this compound

  • Reagents:

    • Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 1 M)

    • Hydrochloric Acid (e.g., 1 M)

    • Ethyl Acetate

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and 1 M aqueous sodium hydroxide.

    • Stir the mixture at room temperature or gently reflux for 4-5 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • Expected Yield: High (>95%)

Route 2: One-Pot Synthesis

This modified approach generates the α-halo ketone in situ, followed by cyclization in the same reaction vessel.

Step 1: One-Pot Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

  • Reagents:

    • Ethyl acetoacetate

    • N-Bromosuccinimide (NBS)

    • Thiourea

    • Tetrahydrofuran (THF)

    • Water

    • Ammonia solution

    • Ethyl acetate for recrystallization

  • Procedure:

    • In a reaction flask, prepare a mixture of 50.0 mL of water and 20.0 mL of THF.

    • Cool the mixture to below 0 °C in an ice-salt bath.

    • To this cooled mixture, add 6.50 g (0.05 mol) of ethyl acetoacetate.

    • Slowly add 10.5 g (0.06 mol) of N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Add 3.80 g (0.05 mol) of thiourea to the reaction mixture.

    • Heat the mixture to 80 °C and reflux for 2 hours.

    • Cool the reaction mixture to room temperature and neutralize with a sufficient amount of ammonia solution.

    • Collect the resulting precipitate by filtration.

    • Wash the filter cake with water (3 x 100 mL).

    • Recrystallize the crude product from ethyl acetate and dry to obtain the pure product.

  • Reported Yield: 72%

Step 2: Saponification to this compound

The procedure for saponification is identical to that described in Route 1.

  • Expected Yield: High (>95%)

Head-to-Head Comparison: A Deeper Dive

FeatureRoute 1: Traditional Two-Step Hantzsch SynthesisRoute 2: One-Pot SynthesisAnalysis
Starting Materials Ethyl 2-chloroacetoacetate, ThioureaEthyl acetoacetate, N-Bromosuccinimide, ThioureaRoute 1 uses a halogenated starting material which can be lachrymatory and requires careful handling. Route 2 uses more readily available and less hazardous starting materials, generating the brominated intermediate in situ.
Yield Excellent (>98% for the ester)Good (72% for the ester)The traditional two-step approach, as per the cited patent, provides a significantly higher yield for the ester formation step.
Reaction Conditions Moderate temperatures (45-65 °C)Initial low temperature (0 °C) followed by reflux (80 °C)Both methods employ relatively standard laboratory conditions. The one-pot synthesis requires an initial cooling step.
Process & Workup Involves filtration of unreacted thiourea and pH adjustment for precipitation.Involves neutralization and precipitation, followed by recrystallization.The one-pot synthesis is procedurally simpler as it avoids the isolation of the α-halo intermediate.
Safety Considerations Ethyl 2-chloroacetoacetate is a lachrymator and skin/eye irritant.N-Bromosuccinimide is an irritant and should be handled with care to avoid inhalation. The reaction can be exothermic.Both routes require standard personal protective equipment. The handling of the pre-halogenated starting material in Route 1 poses a slightly higher handling risk.
Environmental Impact Uses a halogenated starting material. Ethanol is a relatively green solvent.Generates succinimide as a byproduct from NBS. The use of a mixed water/THF solvent system is a step towards greener chemistry.The one-pot synthesis can be considered slightly "greener" due to the in-situ generation of the reactive intermediate and the use of an aqueous solvent system, which reduces the reliance on purely organic solvents.

Conclusion

Both the traditional two-step Hantzsch synthesis and the one-pot approach are viable methods for the preparation of this compound.

  • Route 1 (Traditional Two-Step Hantzsch Synthesis) is the preferred method when the primary goal is to maximize the yield of the ethyl ester intermediate. The reported yield of over 98% is exceptional. However, this route requires the use of the lachrymatory and hazardous ethyl 2-chloroacetoacetate.

  • Route 2 (One-Pot Synthesis) offers a more streamlined and potentially safer and greener alternative. By avoiding the handling of a pre-halogenated starting material and utilizing a mixed aqueous solvent system, this method aligns better with the principles of green chemistry. While the reported yield of 72% is lower than the traditional method, it is still a respectable yield for a one-pot, multi-step reaction.

The choice between these two routes will ultimately depend on the specific priorities of the research or development program, weighing the importance of yield against factors such as process simplicity, safety, and environmental impact. For large-scale synthesis, the high yield of the traditional method may be more attractive, provided that appropriate safety measures are in place for handling the starting materials. For laboratory-scale synthesis and discovery chemistry, the convenience and improved safety profile of the one-pot method may be more advantageous.

References

Safety Operating Guide

Proper Disposal of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols for handling hazardous chemical waste.

Hazard Identification and Safety Precautions

Understanding the potential hazards of this compound is the first step toward safe handling and disposal. This compound should be treated as a hazardous substance.

Table 1: Hazard Identification and Precautionary Statements

PropertyValueReference
IUPAC Name This compound
CAS Number 688064-14-4
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Disposal Workflow

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Adherence to all institutional, local, and national regulations is mandatory.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Designated, Labeled Container storage Store in a Designated, Well-Ventilated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid Collect Contaminated Solvents in a Separate, Labeled Container collect_liquid->storage collect_ppe Collect Contaminated PPE in a Sealed Bag for Disposal collect_ppe->storage disposal_pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_pickup disposal_manifest Complete all Necessary Waste Manifest Paperwork disposal_pickup->disposal_manifest

Disposal workflow for this compound.

Detailed Disposal Procedures

Waste Identification and Segregation:

  • Solid Waste: Collect pure this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container.

Container Management:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

Storage:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents.

Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

  • Never dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

Minor Spills:

  • Evacuate and Alert: Notify personnel in the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Avoid using combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your laboratory supervisor and your institution's EHS department.

  • Secure the Area: Restrict access to the spill area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Decontamination

  • Equipment: Decontaminate laboratory equipment that has come into contact with the compound using a soap and water solution, followed by a rinse with an appropriate solvent (e.g., ethanol), if compatible with the equipment. Collect all decontamination rinsate as hazardous liquid waste.

  • Work Surfaces: Thoroughly clean contaminated work surfaces with soap and water.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.

Essential Safety and Operational Guide for 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. The following procedures are based on the known hazards of structurally similar thiazole derivatives and are intended to ensure safe handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Ingestion and skin contact may also be harmful.[2][3] Therefore, strict adherence to the following personal protective equipment guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[4][5]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[4][5] Thicker, chemical-resistant gloves are advised for prolonged contact.[5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5]
Footwear Closed-toe shoes-Protects feet from spills.[5]

Operational and Handling Protocol

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Experimental Workflow:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the appropriate PPE as detailed in Table 1.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking.[4]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and laundered before reuse.[4]

Storage:

  • Store the compound in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Emergency Procedures

Table 2: Emergency Response Plan

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Get medical attention if symptoms occur.
Inhalation Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Call a physician or poison control center immediately.[3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[5] Do not mix with other waste streams.[5]

  • Container Disposal: Handle empty containers as you would the product itself.[5]

  • Consultation: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal prep1 Consult SDS & Protocols prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Transfer Compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Segregate & Label Waste post1->post2 post3 Doff & Dispose of PPE Correctly post2->post3 disposal1 Dispose of Waste via EHS post2->disposal1 post4 Wash Hands Thoroughly post3->post4 storage1 Store in Tightly Sealed Container post4->storage1 storage2 Place in Cool, Dry, Ventilated Area storage1->storage2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.